Monoethyl phthalate-d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-ethoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWHKOHZGJFMIE-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858132 | |
| Record name | 2-(Ethoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219806-03-7 | |
| Record name | 2-(Ethoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Deuterated Monoethyl Phthalate: Properties, Analysis, and Application
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of deuterated monoethyl phthalate (Monoethyl Phthalate-d4), focusing on its chemical properties, its critical role as an internal standard in analytical methodologies, and the metabolic context of its non-deuterated counterpart.
Core Properties and Specifications
Deuterated monoethyl phthalate, specifically this compound (MEP-d4), is a stable isotope-labeled form of monoethyl phthalate (MEP). MEP is the primary metabolite of diethyl phthalate (DEP), a compound frequently used in consumer products, particularly those containing fragrance.[1][2] The incorporation of four deuterium atoms onto the benzene ring provides a distinct mass shift, making MEP-d4 an ideal internal standard for mass spectrometry-based quantification of MEP.
Physicochemical Properties
The key physicochemical properties of both the deuterated and native forms of monoethyl phthalate are summarized below for direct comparison. This data is essential for method development, particularly in mass spectrometry and chromatography.
Table 1: Physicochemical Properties of this compound and Monoethyl Phthalate
| Property | This compound | Monoethyl Phthalate |
|---|---|---|
| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, 1-ethyl ester; 2,3,4,5-tetradeuterio-6-ethoxycarbonylbenzoic acid[3][4][5] | 2-(Ethoxycarbonyl)benzoic acid; Phthalic acid, monoethyl ester[1][6] |
| CAS Number | 1219806-03-7[3][4][7] | 2306-33-4[1][6][8] |
| Molecular Formula | C₁₀D₄H₆O₄[3][4] | C₁₀H₁₀O₄[1][8] |
| Molecular Weight | 198.21 g/mol [3][4][7] | 194.18 g/mol [1][8] |
| Accurate Mass | 198.083 Da[3][4][9] | 194.05790880 Da[1] |
| Typical Purity | >95% (HPLC)[3][4][9] | ≥95%[8] |
| Physical Form | Neat / Powder[4][8] | Solid / Powder[1][8] |
| Storage Temp. | +4°C[3][4] | 2-8°C[8] |
Spectrometric Data
While specific spectral data for MEP-d4 is not widely published, the data for the native MEP provides a baseline for expected behavior. The key distinction in mass spectrometry will be a +4 m/z shift for the molecular ion and any fragments retaining the deuterated phenyl ring.
Table 2: Reference Spectrometric Data for non-deuterated Monoethyl Phthalate
| Technique | Parameters | Major Signals / Fragments |
|---|---|---|
| GC-MS (EI) | Electron Ionization | m/z: 149, 105, 150[1][6] |
| ¹H NMR | 90 MHz, CDCl₃ | Shifts [ppm]: 1.37, 4.44, 7.62, 7.90, 12.12[1] |
| ¹³C NMR | 50.18 MHz, CDCl₃ | Shifts [ppm]: 13.90, 61.93, 128.77, 130.75, 132.15, 168.10, 172.54[1] |
Biological Context: Metabolism of Phthalates
Understanding the metabolic pathway of the parent compound, diethyl phthalate (DEP), is crucial to appreciating the utility of MEP and its deuterated analogue as biomarkers. In biological systems, phthalate diesters are primarily metabolized via hydrolysis by esterase enzymes into their corresponding monoesters.[10][11] This initial hydrolysis is a key step in their detoxification and elimination pathway. For some higher molecular weight phthalates, this monoester metabolite can undergo further oxidative metabolism.[12] The liver is a primary site for these metabolic conversions.[11]
Caption: Metabolic conversion of Diethyl Phthalate (DEP).
Application in Analytical Science
The primary application of deuterated monoethyl phthalate is as an internal standard (IS) for isotope dilution mass spectrometry. This technique is the gold standard for quantifying trace levels of contaminants in complex matrices like urine, blood, and environmental samples. The IS is added to a sample at a known concentration at the beginning of the analytical process.[13] Because the IS is chemically identical to the analyte of interest (MEP), it experiences the same losses during sample extraction, cleanup, and derivatization, and exhibits the same response to instrument variability.[14][15] By measuring the ratio of the native analyte to the stable isotope-labeled standard, a highly accurate and precise quantification can be achieved.
Caption: Isotope dilution workflow using MEP-d4.
Representative Experimental Protocol
The following is a representative protocol for the quantification of monoethyl phthalate in a human urine sample using MEP-d4 as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This protocol is a composite based on established methods for phthalate analysis.[13][15][16]
Materials and Reagents
-
Analytes: Monoethyl Phthalate (MEP) standard, this compound (MEP-d4) internal standard.
-
Solvents: Hexane (Pesticide grade), Methylene Chloride (DCM), Methanol (HPLC grade).[13][16]
-
Reagents: β-glucuronidase enzyme, Ammonium acetate buffer.
-
Equipment: GC-MS system, solid-phase extraction (SPE) cartridges, vortex mixer, centrifugal evaporator.
Standard Preparation
-
Stock Solutions (1000 mg/L): Prepare individual stock solutions of MEP and MEP-d4 by dissolving 10 mg of each neat standard in 10 mL of methanol.[16]
-
Working Standard Solution: Create a mixed working standard solution containing MEP at various concentrations (e.g., 0.5 - 100 ng/mL).
-
Internal Standard Spiking Solution (50 ng/mL): Prepare a spiking solution of MEP-d4 in methanol.
Sample Preparation and Extraction
-
Sample Collection: Collect a 1 mL urine sample in a glass vial.
-
Enzymatic Deconjugation: To hydrolyze conjugated MEP metabolites, add 500 µL of ammonium acetate buffer and 10 µL of β-glucuronidase to the sample. Incubate at 37°C for 2 hours.
-
Internal Standard Spiking: Add 50 µL of the 50 ng/mL MEP-d4 internal standard spiking solution to each sample, calibrator, and quality control sample.[13] This yields a final IS concentration of ~2.5 ng/mL.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 3 mL of methylene chloride.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of hexane for GC-MS analysis.
GC-MS Analysis
-
GC Conditions (Representative):
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 270°C at 10°C/min, hold for 5 min.[17]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).[13]
-
Ions to Monitor:
-
MEP: m/z 149 (quantifier), 177 (qualifier).
-
MEP-d4: m/z 153 (quantifier), 181 (qualifier).
-
-
Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of MEP/MEP-d4 against the concentration of the calibration standards.
-
Calculate the concentration of MEP in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
References
- 1. Monoethyl phthalate | C10H10O4 | CID 75318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. This compound | CAS 1219806-03-7 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 1219806-03-7 | LGC Standards [lgcstandards.com]
- 5. mono-Ethyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 6. Phthalic acid, monoethyl ester [webbook.nist.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Monoethyl Phthalate ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | CAS 1219806-03-7 | LGC Standards [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. Monoethyl phthalate, TMS derivative [webbook.nist.gov]
An In-depth Technical Guide to 2-(ethoxycarbonyl)benzoic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(ethoxycarbonyl)benzoic acid-d4, a deuterated analog of 2-(ethoxycarbonyl)benzoic acid. This isotopically labeled compound serves as a valuable tool in various stages of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies. Its primary application lies in its use as an internal standard for mass spectrometry-based bioanalysis.
Chemical Structure and Physicochemical Properties
2-(ethoxycarbonyl)benzoic acid-d4 is a synthetic compound where four hydrogen atoms on the benzene ring of 2-(ethoxycarbonyl)benzoic acid have been replaced with deuterium atoms. This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties of the molecule, making it an ideal internal standard.
Table 1: Physicochemical Properties of 2-(ethoxycarbonyl)benzoic acid-d4
| Property | Value |
| Chemical Formula | C₁₀H₆D₄O₄ |
| Molecular Weight | 198.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |
| Isotopic Purity | Typically ≥98% |
Synthesis and Isotopic Labeling
The synthesis of 2-(ethoxycarbonyl)benzoic acid-d4 can be achieved through several methods. A common approach involves the deuteration of a suitable precursor, such as a halogenated benzoic acid, followed by esterification.
General Synthetic Scheme
A plausible synthetic route involves the reductive dehalogenation of a tetra-halogenated benzoic acid in the presence of a deuterium source, followed by esterification.
Caption: General synthetic scheme for 2-(ethoxycarbonyl)benzoic acid-d4.
Experimental Protocol: Synthesis of 2-(ethoxycarbonyl)benzoic acid-d4
Materials:
-
2,3,4,5-Tetrachlorobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Deuterium gas (D₂)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deuteration: To a solution of 2,3,4,5-tetrachlorobenzoic acid in a suitable solvent (e.g., ethyl acetate), add 10% Pd/C catalyst.
-
Purge the reaction vessel with nitrogen gas and then introduce deuterium gas (D₂) at a slight positive pressure.
-
Stir the reaction mixture vigorously at room temperature until the uptake of deuterium gas ceases (monitored by pressure).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 2-carboxybenzoic acid-d4.
-
Esterification: Dissolve the crude deuterated benzoic acid in anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield 2-(ethoxycarbonyl)benzoic acid-d4.
Analytical Characterization
The identity and purity of 2-(ethoxycarbonyl)benzoic acid-d4 are confirmed using various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is a key analytical tool for confirming the molecular weight and isotopic purity of the deuterated compound. The mass spectrum of 2-(ethoxycarbonyl)benzoic acid-d4 will show a molecular ion peak at m/z corresponding to its deuterated mass.
Table 2: Predicted Mass Spectrometry Data for 2-(ethoxycarbonyl)benzoic acid-d4
| Ion | m/z (Predicted) |
| [M-H]⁻ | 197.08 |
| [M+H]⁺ | 199.09 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and the positions of deuterium labeling. In the ¹H NMR spectrum of 2-(ethoxycarbonyl)benzoic acid-d4, the signals corresponding to the aromatic protons will be absent or significantly reduced in intensity, confirming successful deuteration of the benzene ring. The signals for the ethoxy group protons will remain.
Table 3: Predicted ¹H NMR Spectroscopic Data for 2-(ethoxycarbonyl)benzoic acid-d4 (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.42 | Quartet | 2H | -OCH₂CH₃ |
| 1.40 | Triplet | 3H | -OCH₂CH₃ |
Applications in Drug Development
Deuterated compounds like 2-(ethoxycarbonyl)benzoic acid-d4 are invaluable in drug development for several reasons:
-
Internal Standards in Bioanalysis: Due to its similar chemical behavior to the non-deuterated analog and its distinct mass, it is an excellent internal standard for quantitative analysis of the parent drug or its metabolites in biological matrices (e.g., plasma, urine) by LC-MS/MS.
-
Metabolic Studies: It can be used as a tracer to investigate the metabolic pathways of the parent compound.
-
Pharmacokinetic Studies: The use of a deuterated standard allows for accurate determination of drug concentrations over time, which is crucial for pharmacokinetic profiling.
Caption: Use of 2-(ethoxycarbonyl)benzoic acid-d4 in a typical bioanalytical workflow.
Conclusion
2-(ethoxycarbonyl)benzoic acid-d4 is a critical analytical tool for researchers and scientists in the field of drug development. Its role as a stable isotope-labeled internal standard enables accurate and reliable quantification of the corresponding non-deuterated compound in complex biological matrices. The synthetic and analytical methodologies outlined in this guide provide a framework for its preparation and characterization, facilitating its application in pivotal preclinical and clinical studies.
The Indispensable Role of Deuterium-Labeled Phthalate Monoesters in Modern Analytical and Metabolic Research: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the critical applications of deuterium-labeled phthalate monoesters for researchers, scientists, and drug development professionals. Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous in the environment, leading to widespread human exposure. Consequently, the accurate quantification of their metabolites, particularly phthalate monoesters, in biological matrices is paramount for assessing exposure levels and understanding their metabolic fate and potential health effects. Deuterium-labeled phthalate monoesters have emerged as an indispensable tool in this field, primarily serving as internal standards in isotope dilution mass spectrometry (IDMS). Their use significantly enhances the accuracy and precision of analytical measurements by correcting for matrix effects and variations during sample preparation and analysis.[1]
Beyond their role as internal standards, these labeled compounds are crucial in pharmacokinetic and metabolic studies. By administering deuterium-labeled phthalates, researchers can unequivocally trace the absorption, distribution, metabolism, and excretion (ADME) of these compounds, distinguishing them from background environmental exposure.[2][3][4][5] This guide delves into the core principles of these applications, presents key quantitative data, provides detailed experimental protocols, and illustrates fundamental concepts with clear diagrams.
Core Applications of Deuterium-Labeled Phthalate Monoesters
The primary applications of deuterium-labeled phthalate monoesters revolve around their use as internal standards for quantitative analysis and as tracers in metabolic studies.
-
Isotope Dilution Mass Spectrometry (IDMS): This is the cornerstone application where a known amount of a deuterium-labeled phthalate monoester is spiked into a biological sample (e.g., urine, plasma, breast milk) at the beginning of the analytical workflow.[6][7] Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and ionization suppression or enhancement during mass spectrometric analysis.[1] Quantification is then based on the ratio of the signal from the native analyte to that of the labeled internal standard, leading to highly accurate and precise results.[1]
-
Pharmacokinetic and Metabolism Studies: Deuterium-labeled phthalates are administered to human volunteers or in animal studies to investigate their metabolic pathways and kinetics.[2][3][4] The deuterium label allows for the unambiguous detection and quantification of the parent compound and its metabolites, even at very low concentrations, against a background of unlabeled environmental phthalates.[5] These studies provide crucial data on absorption rates, half-lives, and excretion profiles.[2][3]
-
Deuterium Kinetic Isotope Effect (DKIE): In the context of drug development and metabolism, the DKIE is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a metabolic "soft spot" can slow down the rate of metabolism.[8][9] While phthalate monoesters are metabolites themselves, understanding the DKIE is relevant when studying their further oxidative metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break.[9] This principle is more broadly applied in drug discovery to improve the metabolic stability and pharmacokinetic profiles of therapeutic agents.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing deuterium-labeled phthalate monoesters for the analysis of their native analogues in biological samples.
Table 1: Method Detection and Quantification Limits for Phthalate Monoesters in Urine using LC-MS/MS
| Phthalate Monoester | Abbreviation | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Mono-methyl phthalate | MMP | 0.3 | - | [7] |
| Mono-ethyl phthalate | MEP | 0.3 | - | [7] |
| Mono-n-butyl phthalate | MBP | 1 | - | [7] |
| Mono-benzyl phthalate | MBzP | 0.3 | - | [7] |
| Mono-(2-ethylhexyl) phthalate | MEHP | 1 | - | [7] |
| Mono-isononyl phthalate | MiNP | - | - | |
| Mono-n-octyl phthalate | MnOP | - | - | |
| Phthalic Acid | PA | 0.85 | 2.82 | [11] |
| Monoethyl phthalate | MEP | 5.33 | 17.76 | [11] |
| Monobutyl phthalate | MBP | 1.85 | 6.16 | [11] |
| Monobenzyl phthalate | MBzP | 0.93 | 3.09 | [11] |
| Mono(2-ethylhexyl) phthalate | MEHP | 1.28 | 4.26 | [11] |
Table 2: Recovery and Precision Data for Phthalate Monoester Analysis in Urine
| Phthalate Monoester | Spiked Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| MEP, MBP, MBzP, MEHP | 3.91 | 81.84 - 125.32 | 0.07 - 10.20 | [11] |
| 7.81 | 81.84 - 125.32 | 0.07 - 10.20 | [11] | |
| 15.63 | 81.84 - 125.32 | 0.07 - 10.20 | [11] | |
| MMP, MEP, MBP, MBzP, MEHP | 10 | >82 (Accuracy) | <16 (Intra- and Inter-day) | [12] |
| 100 | >82 (Accuracy) | <16 (Intra- and Inter-day) | [12] |
Table 3: Pharmacokinetic Parameters of Deuterium-Labeled Phthalates in Humans
| Compound | Dose | Metabolite | Half-life (hours) | Fractional Excretion (molar %) | Reference |
| D4-DEHP | Oral | All 4 metabolites | 4 - 8 | 47.1 ± 8.5 | [2] |
| D4-DINP | Oral | All identified metabolites | 4 - 8 | 32.9 ± 6.4 | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of phthalate monoesters in human urine using deuterium-labeled internal standards.
Protocol 1: Sample Preparation for Urine Analysis
This protocol outlines the steps for enzymatic hydrolysis and solid-phase extraction (SPE) of phthalate monoesters from human urine.
-
Sample Thawing and Aliquoting: Thaw frozen urine samples and vortex to ensure homogeneity. Transfer a 950 µL aliquot of urine into a glass tube.[6]
-
Internal Standard Spiking: Add 50 µL of a mixture of deuterium-labeled internal standards (e.g., ¹³C₄-MEP, ¹³C₄-MBP, ¹³C₄-MBzP, and ¹³C₄-MEHP at 1 µg/mL) to the urine sample.[6]
-
Enzymatic Hydrolysis: Add 5 µL of β-glucuronidase (200 U/mL) and 245 µL of ammonium acetate buffer (1 M, pH 6.5). Vortex the mixture.[6] Incubate the samples at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.[6]
-
Solid-Phase Extraction (SPE) Column Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by successively passing 1 mL of methanol, 1 mL of acetonitrile, and 1 mL of phosphate buffer solution (pH 2.0).[6]
-
Sample Loading: Dilute the incubated urine sample with 1 mL of phosphate buffer solution (pH 2.0) and load it onto the conditioned SPE column.[6]
-
Washing: Wash the SPE cartridge with 2 mL of 0.1 M formic acid solution followed by 1 mL of water to remove interferences.[6]
-
Drying: Dry the cartridge under negative pressure.[6]
-
Elution: Elute the target analytes (phthalate monoesters and their labeled internal standards) with 1 mL of acetonitrile followed by 1 mL of ethyl acetate.[6]
-
Concentration and Reconstitution: Collect the eluent and evaporate it to dryness under a gentle stream of nitrogen at 55°C.[6] Reconstitute the dry residue in 200 µL of a 1:9 (v/v) acetonitrile-water mixture for LC-MS/MS analysis.[6]
Protocol 2: LC-MS/MS Analysis
This protocol describes the instrumental analysis of the prepared samples.
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each phthalate monoester and its corresponding deuterium-labeled internal standard. For example, for MEHP, the transition might be m/z 277 -> m/z 134, and for D4-MEHP, it would be m/z 281 -> m/z 134.
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the deuterium-labeled internal standard against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of the phthalate monoesters in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
The following diagrams illustrate key concepts related to the application of deuterium-labeled phthalate monoesters.
Caption: Phthalate Metabolism Pathway.
Caption: Analytical Workflow.
Caption: Deuterium Kinetic Isotope Effect.
Conclusion
Deuterium-labeled phthalate monoesters are indispensable tools in environmental health and pharmaceutical sciences. Their application as internal standards in isotope dilution mass spectrometry has set the benchmark for accurate and reliable quantification of phthalate exposure in human populations. Furthermore, their use in metabolic studies provides unparalleled insights into the pharmacokinetic profiles of these ubiquitous environmental contaminants. The principles and protocols outlined in this technical guide are intended to provide researchers with a solid foundation for the application of these powerful analytical tools in their own work. The continued use and development of methods involving deuterium-labeled standards will undoubtedly play a crucial role in advancing our understanding of the impact of environmental chemicals on human health.
References
- 1. mdpi.com [mdpi.com]
- 2. A twenty-volunteer study using deuterium labelling to determine the kinetics and fractional excretion of primary and secondary urinary metabolites of di-2-ethylhexylphthalate and di-iso-nonylphthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excretion of Urinary Metabolites of the Phthalate Esters DEP and DEHP in 16 Volunteers after Inhalation and Dermal Exposure [mdpi.com]
- 5. Applications of isotope differentiation for metabolic studies with di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure risk assessment of di(2-ethylhexyl)phthalate (DEHP) using human population pharmacokinetic modeling of DEHP and its major in vivo metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. SPE-UPLC-MS/MS for the determination of phthalate monoesters in rats urine and its application to study the effects of food emulsifier on the bioavailability of priority controlling PAEs - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage of 2-(ethoxycarbonyl)(2H_4_)benzoic acid
As a large language model, I am unable to generate an in-depth technical guide or whitepaper on the stability and storage of "2-(ethoxycarbonyl)(2H_4_)benzoic acid."
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Navigating the Labyrinth of Isotopic Purity: A Technical Guide to 2-(ethoxycarbonyl)(2H4)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The Genesis of Isotopic Variants: A Look at Synthesis
The isotopic composition of a deuterated molecule is a direct consequence of its synthetic route. For a compound like 2-(ethoxycarbonyl)(2H4)benzoic acid, where four deuterium atoms are incorporated into the benzene ring, the synthesis would typically involve the deuteration of a suitable benzoic acid precursor.
Common methods for introducing deuterium into an aromatic ring include:
-
Acid- or base-catalyzed hydrogen-deuterium exchange: This involves exposing the aromatic compound to a deuterium source, such as deuterated acid (e.g., D2SO4) or deuterated water (D2O) under conditions that promote the exchange of protons for deuterons on the aromatic ring.
-
Catalytic reduction of halogenated precursors: A halogenated benzoic acid derivative can be subjected to catalytic reduction using deuterium gas (D2) and a metal catalyst (e.g., Palladium on carbon).
-
Reductive dehalogenation: Treatment of a corresponding bromobenzoic acid with a Raney Cu–Al alloy in an alkaline deuterium oxide solution can also yield ring-deuterated benzoic acids.
These processes are seldom perfect, leading to a mixture of isotopologues—molecules that have the same chemical formula but differ in their isotopic composition. For a tetradeuterated benzoic acid derivative, the final product will contain not only the desired d4 species but also d0, d1, d2, and d3 species in varying proportions. The extent of deuteration and the distribution of these isotopologues determine the overall isotopic purity of the compound.
Unveiling the Isotopic Landscape: Experimental Protocols
The determination of isotopic purity is a critical quality control step. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry: A Quantitative Snapshot of Isotopologues
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound. By analyzing the relative intensities of the ions corresponding to different isotopologues, one can calculate the isotopic enrichment.
Experimental Protocol for Isotopic Purity Determination by LC-HRMS:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated compound (e.g., 2-(ethoxycarbonyl)(2H4)benzoic acid) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.
-
Prepare a sample of the non-deuterated analogue (2-(ethoxycarbonyl)benzoic acid) at a similar concentration to serve as a reference.
-
-
LC-HRMS Analysis:
-
Liquid Chromatography (LC): Employ a suitable reversed-phase LC column (e.g., C18) with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid (e.g., 0.1%) to promote ionization. The LC step separates the analyte from potential impurities.
-
Mass Spectrometry (MS): Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) operating in a suitable ionization mode, typically electrospray ionization (ESI) in negative or positive mode.
-
Acquire full-scan mass spectra over a relevant m/z range that encompasses the molecular ions of all expected isotopologues of the analyte.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the deuterated compound and its isotopologues (e.g., [M-H]⁻ or [M+H]⁺).
-
Integrate the peak areas for each isotopologue.
-
Correct the observed intensities for the natural abundance of isotopes (e.g., ¹³C). This can be done by analyzing the mass spectrum of the non-deuterated standard.
-
Calculate the percentage of each isotopologue.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (e.g., d4). The atom percent deuterium can also be calculated, which represents the average number of deuterium atoms per molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Positional Perspective
While MS provides information on the overall isotopic distribution, NMR spectroscopy, particularly ¹H and ²H NMR, can offer insights into the positions of the deuterium labels and quantify the degree of deuteration at specific sites. Quantitative NMR (qNMR) is a highly accurate method for determining purity.
Experimental Protocol for Isotopic Purity Determination by ¹H NMR:
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated compound and a certified internal standard of known purity (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene).
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a high-precision NMR tube. The solvent should not have signals that overlap with the analyte or standard signals.
-
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure complete relaxation of all signals by using a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified.
-
Optimize other acquisition parameters, such as the pulse angle and the number of scans, to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals of the residual protons in the deuterated compound and the signals of the internal standard.
-
The purity of the deuterated compound can be calculated using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
By comparing the integrals of the aromatic protons in the deuterated sample to those in a non-deuterated standard, the degree of deuteration can be determined.
-
Data Presentation: A Comparative Look at Deuterated Benzoic Acids
While specific isotopic purity data for 2-(ethoxycarbonyl)(2H4)benzoic acid is not publicly available, data for a closely related and commercially available compound, Benzoic acid-d5, provides a practical benchmark.
| Compound Name | Supplier | Stated Isotopic Purity | Technique (Typical) |
| Benzoic acid-2,3,4,5,6-d5 | Sigma-Aldrich | ≥99 atom % D[1] | Mass Spectrometry |
| Benzoic acid (ring-D₅, 98%) | Cambridge Isotope Laboratories, Inc. | 98%[2][3] | Not Specified |
| Benzoic acid-d5 | Santa Cruz Biotechnology | Not specified, refer to Certificate of Analysis[4] | Not Specified |
| Benzoic Acid-d5 | Clearsynth | Not less than 98% (by HPLC) | HPLC |
| Benzoic acid-d | Sigma-Aldrich | 98 atom % D | Not Specified |
Note: The purity values provided by suppliers are often "atom % D," which reflects the average deuterium enrichment across all labeled positions.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized experimental workflow for determining the isotopic purity of a deuterated compound like 2-(ethoxycarbonyl)(2H4)benzoic acid.
Caption: Generalized workflow for determining the isotopic purity of a deuterated compound.
Conclusion
The determination of isotopic purity is a cornerstone of quality control for deuterated compounds used in research and pharmaceutical development. While a specific certificate of analysis for 2-(ethoxycarbonyl)(2H4)benzoic acid is not publicly documented, this guide provides a comprehensive framework for its assessment. By employing rigorous analytical methodologies such as high-resolution mass spectrometry and quantitative NMR spectroscopy, researchers can confidently characterize the isotopic composition of this and other deuterated molecules. This ensures the reliability and reproducibility of experimental data, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutic agents.
References
Unraveling Phthalate Metabolism: A Technical Guide to Labeled Compound Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies employed to understand phthalate metabolism through the use of isotopically labeled compounds. Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous in the environment, leading to widespread human exposure.[1][2] Understanding their metabolic fate is crucial for assessing exposure, characterizing potential health risks, and informing regulatory decisions. The use of labeled compounds, particularly those incorporating stable isotopes like deuterium (²H) and carbon-13 (¹³C), offers a powerful tool to trace the absorption, distribution, metabolism, and excretion (ADME) of these compounds with high specificity and sensitivity, overcoming challenges of background contamination from unlabeled environmental sources.[3][4][5]
Core Principles of Labeled Compound Studies in Phthalate Metabolism
The fundamental principle behind using isotopically labeled compounds is the ability to distinguish the administered phthalate and its metabolites from endogenous and exogenous unlabeled analogues.[6] This is particularly critical for phthalates due to their pervasive nature in laboratory environments, which can otherwise lead to sample contamination and inaccurate results.[5] By introducing a known amount of a labeled phthalate, researchers can meticulously track its metabolic journey through the body.
The primary analytical technique underpinning these studies is isotope dilution mass spectrometry (ID-MS), most commonly coupled with high-performance liquid chromatography (HPLC) or gas chromatography (GC).[7][8][9] This method involves adding a known amount of an isotopically labeled internal standard to the biological sample (e.g., urine or serum) prior to sample preparation.[5] The ratio of the labeled analyte to the labeled internal standard allows for precise and accurate quantification, correcting for any losses during sample processing.
Experimental Protocols
A typical in vivo study to investigate the metabolism of a phthalate using a labeled compound involves several key stages, from animal handling and dose administration to sample collection and analysis. The following protocols provide a generalized framework that can be adapted for specific research questions.
In Vivo Study Protocol: Oral Administration of ¹³C-Labeled DEHP in a Rodent Model
This protocol outlines a study to determine the toxicokinetics and metabolic profile of Di(2-ethylhexyl) phthalate (DEHP) using a ¹³C-labeled analog in rats.
1. Animal Model and Acclimation:
-
Species: Sprague-Dawley rats are a commonly used model in toxicological studies.[5]
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study to minimize stress-related physiological changes.
-
Housing: Animals are typically housed in metabolism cages to allow for the separate collection of urine and feces.[10]
2. Dose Formulation and Administration:
-
Labeled Compound: ¹³C-labeled DEHP is used as the test substance.
-
Vehicle: The labeled DEHP is typically dissolved in a suitable vehicle, such as corn oil, for oral administration.
-
Dose Administration: A single oral dose is administered via gavage.[11] The dose level should be selected based on the study objectives and previously established toxicological data.[12]
3. Sample Collection:
-
Urine and Feces: Urine and feces are collected at predetermined intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h, etc.) for up to 72 hours post-dose to capture the complete excretion profile.[13][14]
-
Serial Blood Sampling: Blood samples (e.g., 200 µL) can be collected serially from the tail vein or saphenous vein at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) to determine the plasma concentration-time profile of the labeled metabolites.[4][8][15][16] Anesthesia may be required for certain collection methods to minimize animal distress.[8]
4. Sample Preparation for LC-MS/MS Analysis:
-
Urine Sample Preparation:
-
Enzymatic Deconjugation: A portion of the urine sample is treated with β-glucuronidase to hydrolyze the glucuronidated metabolites back to their free form.[3][9]
-
Internal Standard Spiking: A known amount of an isotopically labeled internal standard for each target metabolite is added to the sample.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering matrix components and concentrate the analytes of interest.[3][7][9][17] The cartridge is typically washed with a weak solvent and the analytes are then eluted with a stronger organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Serum/Plasma Sample Preparation:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the serum or plasma sample to precipitate proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer and Evaporation: The supernatant is transferred to a clean tube and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
5. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected onto an HPLC system equipped with a suitable column (e.g., a C18 column) to separate the different phthalate metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile with 0.1% acetic acid) is commonly used.[18]
-
Mass Spectrometric Detection: The separated metabolites are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each labeled metabolite and internal standard, providing high selectivity and sensitivity.[6][18]
Quantitative Data Presentation
The use of labeled compounds and isotope dilution mass spectrometry allows for the generation of precise quantitative data on the concentrations of phthalate metabolites in biological matrices. This data is essential for understanding the kinetics of metabolism and excretion.
| Phthalate Metabolite | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Mono-methyl phthalate (MMP) | Urine | LC-MS/MS | 0.1 ng/mL | 0.3 ng/mL | [18] |
| Mono-ethyl phthalate (MEP) | Urine | LC-MS/MS | 0.1 ng/mL | 0.3 ng/mL | [18] |
| Mono-n-butyl phthalate (MBP) | Urine | LC-MS/MS | 0.3 ng/mL | 1.0 ng/mL | [18] |
| Mono-benzyl phthalate (MBzP) | Urine | LC-MS/MS | 0.1 ng/mL | 0.3 ng/mL | [18] |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Urine | LC-MS/MS | 0.3 ng/mL | 1.0 ng/mL | [18] |
| Various (16 metabolites) | Urine | On-line SPE-HPLC/MS/MS | 0.11 - 0.90 ng/mL | - | [7] |
| ¹³C-labeled monoesters | Urine | HPLC-MS | 10 ng/mL | - | [19] |
Table 1: Example Limits of Detection for Phthalate Metabolites in Urine.
| Labeled Phthalate | Dose | Route | Species | Peak Excretion Time (Urine) | Primary Metabolites | Reference |
| D4-DEHP | 48.1 mg | Oral | Human | 4 hours (oxidative metabolites) | 5OH-MEHP, 5oxo-MEHP | [5] |
| ¹⁴C-DEHP | 50 & 500 mg/kg | Oral | Rat | 24 hours | Oxidative metabolites | [13][14] |
Table 2: Example Pharmacokinetic Data from Labeled Phthalate Studies.
Visualization of Workflows and Pathways
Diagrams are essential tools for visualizing complex experimental workflows and biological signaling pathways. The following diagrams were generated using the Graphviz DOT language to illustrate key processes in the study of phthalate metabolism.
Caption: Experimental workflow for a labeled phthalate metabolism study.
Caption: Generalized metabolic pathway of phthalates.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. Species differences in the metabolism of di(2-ethylhexyl) phthalate (DEHP) in several organs of mice, rats, and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent Diagnostic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collection of Body Fluids | Semantic Scholar [semanticscholar.org]
- 11. fda.gov [fda.gov]
- 12. Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of di(2-ethylhexyl) phthalate (DEHP) and mono-(2-ethylhexyl) phthalate (MEHP) in rats: in vivo and in vitro dose and time dependency of metabolism (Journal Article) | OSTI.GOV [osti.gov]
- 14. The metabolism of di(2-ethylhexyl) phthalate (DEHP) and mono-(2-ethylhexyl) phthalate (MEHP) in rats: in vivo and in vitro dose and time dependency of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical and anatomic pathology effects of serial blood sampling in rat toxicology studies, using conventional or microsampling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of isotopically labelled monoesterphthalates in urine by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Phthalate Monoesters in Human Urine using Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products. Human exposure to phthalates is widespread and has been linked to adverse health effects, including endocrine disruption and reproductive toxicity. Following exposure, phthalate diesters are rapidly metabolized in the body to their corresponding monoesters, which are considered the biologically active metabolites.[1] These monoesters can be further metabolized through oxidation and are primarily excreted in the urine as conjugates.[2][3][4] Monitoring the urinary levels of phthalate monoesters is a reliable method for assessing human exposure to the parent phthalate compounds.
This application note details a sensitive and robust method for the simultaneous quantification of several phthalate monoesters in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotopically labeled internal standards for accurate quantification.
Phthalate Metabolism
Phthalate diesters undergo a primary hydrolysis step mediated by lipases and esterases in the intestine and other tissues to form their respective monoesters.[2][3] Low-molecular-weight (LMW) phthalates are often excreted directly as monoesters. In contrast, high-molecular-weight (HMW) phthalates can undergo further oxidative metabolism of the alkyl side chain before excretion.[2] The monoesters and their oxidative metabolites can also be conjugated with glucuronic acid to increase their water solubility and facilitate urinary excretion.[2][4]
References
Application Note: Quantification of Monoethyl Phthalate (MEP) in Human Urine by Isotope Dilution HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Diethyl phthalate (DEP) is a common phthalate found in consumer products such as cosmetics, personal care items, and plastics. Human exposure to DEP is widespread, and it is rapidly metabolized in the body to its primary monoester metabolite, monoethyl phthalate (MEP).[1][2] MEP, along with its glucuronide conjugate, is then excreted in the urine.[1] Consequently, the concentration of MEP in urine serves as a reliable biomarker for assessing human exposure to DEP.[2][3]
Isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the accurate quantification of MEP in urine. This method offers high sensitivity and specificity by using a stable isotope-labeled internal standard (e.g., ¹³C₄-MEP) to correct for matrix effects and variations during sample preparation and analysis, ensuring highly accurate and precise results.[4][5][6]
This application note provides a detailed protocol for the quantification of MEP in human urine using this advanced analytical technique.
Principle of the Method
The analytical method involves several key steps. First, urine samples are treated with a β-glucuronidase enzyme to hydrolyze the MEP-glucuronide conjugate, converting it to the free MEP form.[4][7] A known amount of an isotope-labeled internal standard (IS), which is chemically identical to MEP but has a different mass, is added to the sample. This is the core of the isotope dilution technique.
The sample is then subjected to solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[5][8] The purified extract is analyzed by HPLC-MS/MS. The HPLC separates MEP and its IS from other components in the sample. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of mass filtering for highly selective detection. By comparing the signal response of the native MEP to that of the known concentration of the IS, the exact concentration of MEP in the original urine sample can be determined.[5]
Metabolic Pathway of Diethyl Phthalate (DEP)
DEP is primarily metabolized in the liver and gastrointestinal tract through a Phase I hydrolysis reaction, which converts it to MEP.[1] MEP then undergoes a Phase II conjugation reaction to form a more water-soluble glucuronide conjugate, which is readily excreted in the urine.[1]
Caption: Metabolic conversion of Diethyl Phthalate (DEP) to Monoethyl Phthalate (MEP) and its excretion.
Experimental Workflow
The overall workflow for the analysis is depicted below, from sample collection to final data processing.
Caption: Experimental workflow for the quantification of MEP in urine.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: Certified reference materials of Monoethyl phthalate (MEP) and ¹³C₄-Monoethyl phthalate (¹³C₄-MEP) internal standard.[9][10][11][12][13]
-
Enzyme: β-glucuronidase from Helix pomatia.[14]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium acetate.
-
SPE Cartridges: Polymer-based reversed-phase SPE cartridges.
-
Urine Samples: Human urine samples stored at -20°C or below.
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 100 µL of urine into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the ¹³C₄-MEP internal standard working solution to each urine sample, quality control (QC) sample, and calibration standard.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution in an ammonium acetate buffer (pH 5.5). Vortex briefly.
-
Incubation: Incubate the samples at 37°C for 90-120 minutes to ensure complete deconjugation of MEP-glucuronide.[7][14]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges sequentially with methanol and water.
-
Load the incubated urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen.
-
Elute the MEP and ¹³C₄-MEP with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).[8]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
HPLC-MS/MS Method
The following are typical parameters and should be optimized for the specific instrumentation used.
| Parameter | Typical Setting |
| HPLC System | |
| Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp | 30°C[15][16] |
| Injection Volume | 10-20 µL[16][17] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions | MEP: 193 -> 121; ¹³C₄-MEP: 197 -> 79[5] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temp | 450-550°C |
Data Presentation: Urinary MEP Concentrations
The following table summarizes representative urinary MEP concentrations from human population studies. These values can vary significantly based on demographics, geography, and lifestyle.[18][19]
| Population / Study | Statistic | MEP Concentration (ng/mL or ppb) | MEP (µg/g creatinine) | Reference |
| NHANES 1999-2000 (U.S. Population, n≈2,540) | Geometric Mean | - | 136 | [19] |
| 95th Percentile | - | 2150 | [19] | |
| Reference Population (Adults, n=289) | Geometric Mean | 345 | - | [3] |
| 50th Percentile | 305 | - | [3] | |
| 95th Percentile | 3,750 | 2,610 | [3][20][21] | |
| General Population (n=84) | Mean | 16.45 | - | [8] |
| Range | 0 - 398.7 | - | [8] |
Note: Concentrations are often adjusted for creatinine to account for urine dilution.
Method Performance and Quality Control
-
Linearity: The method should be linear over the expected concentration range in urine, with a correlation coefficient (r²) of >0.99.
-
Limit of Quantification (LOQ): The LOQ is typically in the low ng/mL range, often around 0.3 ng/mL.[5][22]
-
Precision and Accuracy: Inter- and intra-day precision should be <15% (RSD), and accuracy should be within 85-115%.[5][7][22]
-
Quality Control (QC): Low, medium, and high concentration QC samples prepared from a pooled urine matrix should be analyzed with each batch of samples to ensure the validity of the results.
Conclusion
The isotope dilution HPLC-MS/MS method described provides a robust, sensitive, and accurate protocol for the quantification of monoethyl phthalate in human urine. This approach is essential for large-scale biomonitoring studies, assessing human exposure to diethyl phthalate, and supporting toxicological and epidemiological research.
References
- 1. A Physiologically Based Pharmacokinetic Model of Diethyl Phthalates in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk assessment for humans using physiologically based pharmacokinetic model of diethyl phthalate and its major metabolite, monoethyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. accustandard.com [accustandard.com]
- 10. accustandard.com [accustandard.com]
- 11. Monoethyl Phthalate | CAS 2306-33-4 | LGC Standards [lgcstandards.com]
- 12. Monoethyl Phthalate | CAS 2306-33-4 | LGC Standards [lgcstandards.com]
- 13. esslabshop.com [esslabshop.com]
- 14. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. opus.govst.edu [opus.govst.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Urinary Levels of Seven Phthalate Metabolites in the U.S. Population from the National Health and Nutrition Examination Survey (NHANES) 1999-2000 - ProQuest [proquest.com]
- 19. Urinary levels of seven phthalate metabolites in the U.S. population from the National Health and Nutrition Examination Survey (NHANES) 1999-2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Levels of seven urinary phthalate metabolites in a human reference population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 22. stacks.cdc.gov [stacks.cdc.gov]
Application Note: Solid-Phase Extraction Protocol for Phthalate Analysis in Water Samples
Introduction
Phthalates, or phthalate esters, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products, including food packaging, medical devices, and children's toys.[1] Due to their widespread use and potential for leaching into the environment, phthalates are frequently detected as contaminants in water sources.[1] Several phthalates are classified as endocrine-disrupting chemicals and pose potential health risks to humans and wildlife.[1][2] Consequently, sensitive and reliable analytical methods are crucial for monitoring phthalate levels in water to ensure public safety and environmental protection.
This application note provides a detailed protocol for the extraction and preconcentration of phthalates from water samples using solid-phase extraction (SPE). SPE is a preferred method over traditional liquid-liquid extraction (LLE) due to its numerous advantages, including higher recovery rates, reduced solvent consumption, simplicity, and ease of automation.[3] The subsequent analysis is typically performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with various detectors.[2][4]
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a liquid sample. The process involves passing the water sample through a cartridge containing a solid adsorbent (the stationary phase). Phthalates, being relatively nonpolar, are retained on the hydrophobic stationary phase while the polar water matrix passes through. After a washing step to remove any co-adsorbed impurities, the retained phthalates are eluted with a small volume of an organic solvent. This process effectively transfers the analytes from a large volume of water to a small volume of solvent, thereby concentrating them and removing interfering substances.
Quantitative Data Summary
The following table summarizes the recovery data for various phthalates using different SPE methods.
| Phthalate | SPE Sorbent | Eluting Solvent | Recovery (%) | Analytical Method | Reference |
| Dimethyl phthalate (DMP) | Florisil | Ethyl Acetate | 98.2 - 110 | GC | [3] |
| Diethyl phthalate (DEP) | Florisil | Ethyl Acetate | 98.2 - 110 | GC | [3] |
| Dibutyl phthalate (DBP) | Florisil | Ethyl Acetate | 98.2 - 110 | GC | [3] |
| Bis(2-ethylhexyl) phthalate (DEHP) | Florisil | Ethyl Acetate | 98.2 - 110 | GC | [3] |
| Dimethyl phthalate (DMP) | Covalent Organic Framework (COF) | Not Specified | 97.99 - 100.56 | HPLC | [5] |
| Diethyl phthalate (DEP) | Covalent Organic Framework (COF) | Not Specified | 97.99 - 100.56 | HPLC | [5] |
| Dibutyl phthalate (DBP) | Covalent Organic Framework (COF) | Not Specified | 97.99 - 100.56 | HPLC | [5] |
| Dioctyl phthalate (DOP) | Covalent Organic Framework (COF) | Not Specified | 97.99 - 100.56 | HPLC | [5] |
| Diethyl phthalate (DEP) | C18 Silica Gel | Ethyl Acetate / Dichloromethane (1:1) | 79 ± 5 | GC-MS | [6] |
| Di(n-butyl) phthalate (DnBP) | C18 Silica Gel | Ethyl Acetate / Dichloromethane (1:1) | 97 ± 11 | GC-MS | [6] |
Experimental Protocol
This protocol outlines a general procedure for the solid-phase extraction of phthalates from water samples using C18 cartridges, a commonly used reversed-phase sorbent.[4][7]
Materials and Reagents
-
Solid-Phase Extraction Cartridges: C18, 6 mL, 1 g (or similar)
-
Water Sample: 500 mL
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Reagent Water (HPLC grade)
-
Nitrogen gas for drying
-
SPE Vacuum Manifold
-
Glassware (pre-cleaned by baking or rinsing with solvent to avoid phthalate contamination)[8]
Procedure
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Follow with 5 mL of methanol.
-
Finally, pass 10 mL of reagent water to equilibrate the sorbent. Do not allow the cartridge to go dry before sample loading.
-
-
Sample Loading:
-
Pass the 500 mL water sample through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any polar impurities.
-
-
Drying:
-
Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained phthalates by passing 5 mL of ethyl acetate through the cartridge.
-
A second elution with 2 mL of dichloromethane can be performed to ensure complete recovery of all phthalates.[9]
-
Collect the eluate in a clean collection vial.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for the subsequent chromatographic analysis (e.g., acetonitrile or hexane).
-
-
Analysis:
Visualizations
Caption: Workflow for Solid-Phase Extraction of Phthalates.
This application note details a robust and efficient solid-phase extraction protocol for the determination of phthalates in water samples. The use of C18 SPE cartridges provides excellent recovery and concentration of a wide range of phthalate esters. The outlined procedure, coupled with sensitive analytical instrumentation, allows for the reliable quantification of these environmental contaminants at low levels. Proper handling and the use of phthalate-free labware are critical to avoid sample contamination and ensure accurate results.[8]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Analysis of Benzoic Acid Derivatives in Environmental Samples
Disclaimer: While the user requested information on 2-(ethoxycarbonyl)(2H4)benzoic acid , a comprehensive search of available scientific literature did not yield specific applications of this deuterated compound in environmental sample analysis. The following application notes and protocols are based on the analysis of benzoic acid and its closely related derivatives, which serve as a proxy for the analytical methodologies that would be applicable.
Introduction
Benzoic acid and its derivatives are a class of aromatic carboxylic acids that are of significant interest in environmental monitoring. They can be found in the environment due to their use as preservatives in food and beverages, as intermediates in chemical synthesis, and as natural products in plants[1][2][3]. Some benzoic acid derivatives can also be formed during the environmental degradation of other organic pollutants[4][5]. Monitoring their presence and concentration in environmental matrices such as water and soil is crucial for assessing environmental quality and understanding the fate of aromatic compounds. Furthermore, certain metabolites, like benzoyl-CoA, serve as key biomarkers for the anaerobic degradation of aromatic compounds[4][6][7].
These application notes provide an overview of the principles and methodologies for the analysis of benzoic acid derivatives in environmental samples, targeting researchers, scientists, and professionals in related fields.
Environmental Significance and Applications
The analysis of benzoic acid derivatives in environmental samples is important for several reasons:
-
Contaminant Monitoring: To assess the extent of pollution from industrial and agricultural sources[2][8].
-
Food and Beverage Safety: To ensure compliance with regulatory limits for preservatives in products that may enter the environment[9].
-
Biomarker of Degradation: Benzoyl-CoA, a derivative of benzoic acid, is a central intermediate in the anaerobic degradation of many aromatic compounds. Its detection can indicate the natural attenuation of pollutants like toluene and xylene[4][5][6][10].
-
Ecological Risk Assessment: To understand the potential impact of these compounds on aquatic and terrestrial ecosystems[2][8].
Experimental Protocols
The following are generalized protocols for the extraction and analysis of benzoic acid derivatives from water and soil samples. These methods are based on common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Analysis of Benzoic Acid Derivatives in Water Samples by HPLC-UV
This protocol is suitable for the determination of benzoic acid and its derivatives in aqueous samples such as river water, wastewater effluent, and groundwater.
1. Sample Collection and Preservation:
-
Collect water samples in clean amber glass bottles to prevent photodegradation.
-
Acidify the samples to a pH < 2 with hydrochloric acid (HCl) to protonate the benzoic acid derivatives and improve extraction efficiency[11].
-
Store samples at 4°C and analyze within 7 days of collection[11].
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 500 mL separatory funnel, add 200 mL of the acidified water sample.
-
Add 50 mL of a suitable organic solvent such as chloroform or ethyl acetate.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. If an emulsion forms, it can be broken by gentle stirring with a glass rod or by centrifugation[12].
-
Drain the organic layer into a clean flask.
-
Repeat the extraction two more times with fresh portions of the organic solvent.
-
Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.
3. HPLC-UV Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic modifier (e.g., methanol or acetonitrile) in a 60:40 (v/v) ratio is a common starting point[13]. The exact composition may need to be optimized depending on the specific analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Typically around 230-234 nm, which is the λmax for many benzoic acid derivatives[13].
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using standard solutions of the target benzoic acid derivatives.
Protocol 2: Analysis of Benzoic Acid Derivatives in Soil and Sediment Samples by GC-MS
This protocol is designed for the determination of benzoic acid derivatives in solid environmental matrices. Derivatization is often necessary to increase the volatility of the analytes for GC analysis.
1. Sample Collection and Preparation:
-
Collect soil or sediment samples using a clean stainless steel spatula or corer.
-
Store samples in glass jars at 4°C.
-
Air-dry the samples and sieve them to remove large debris.
2. Extraction (Soxhlet Extraction):
-
Weigh approximately 10 g of the dried, sieved soil into a Soxhlet extraction thimble.
-
Add a suitable extraction solvent (e.g., a mixture of acetone and hexane) to a round-bottom flask.
-
Assemble the Soxhlet apparatus and extract the sample for 8-12 hours.
-
After extraction, concentrate the solvent to a small volume (e.g., 5 mL) using a rotary evaporator.
3. Cleanup (Solid Phase Extraction - SPE):
-
Condition a silica gel SPE cartridge with the extraction solvent.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences.
-
Elute the benzoic acid derivatives with a more polar solvent (e.g., a mixture of hexane and ethyl acetate).
-
Evaporate the eluate to dryness.
4. Derivatization:
-
To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[13].
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) esters of the benzoic acid derivatives.
-
Cool the sample to room temperature before GC-MS analysis.
5. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute the analytes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification[14].
-
Quantification: Use an internal standard method and prepare a calibration curve with derivatized standards.
Data Presentation
The following table summarizes typical performance data for the analysis of benzoic acid using different analytical methods. Note that these values can vary depending on the specific derivative, matrix, and instrument conditions.
| Parameter | HPLC-UV[13] | GC-MS (after derivatization)[13] |
| Limit of Detection (LOD) | 0.1 - 1 mg/L | 0.01 - 0.1 mg/kg |
| Limit of Quantitation (LOQ) | 0.3 - 3 mg/L | 0.03 - 0.3 mg/kg |
| Linear Range | 1 - 200 mg/L | 0.1 - 50 mg/kg |
| Recovery | 85 - 105% | 80 - 110% |
| Precision (RSD%) | < 5% | < 10% |
Visualizations
Workflow for Environmental Analysis
The following diagram illustrates a general workflow for the analysis of benzoic acid derivatives in environmental samples.
References
- 1. Benzoic acid derivatives – Target Analysis [targetanalysis.gr]
- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 6. Genetic Diversity of Benzoyl Coenzyme A Reductase Genes Detected in Denitrifying Isolates and Estuarine Sediment Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. :: Environmental Analysis Health and Toxicology [eaht.org]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. repository.seafdec.org [repository.seafdec.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Application Note: Quantitative Analysis of Phthalates in Consumer Products by GC-MS with Internal Standard Calibration
Abstract
This application note details a robust and validated method for the quantitative analysis of common phthalates in consumer products using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard. Phthalates, a class of chemical compounds primarily used as plasticizers, are prevalent in a wide range of consumer goods. Due to potential health concerns, regulatory bodies worldwide have restricted their use, necessitating sensitive and accurate analytical methods for compliance testing and research. This protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and quality control professionals in the pharmaceutical, consumer product, and environmental testing industries.
Introduction
Phthalic acid esters, or phthalates, are synthetic chemicals widely used to enhance the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). They are found in a vast array of products, including food packaging, medical devices, toys, and cosmetics.[1][2] However, because phthalates are not chemically bound to the polymer matrix, they can leach out over time, leading to human exposure through ingestion, inhalation, and dermal contact.[1] Growing evidence has linked phthalate exposure to adverse health effects, including endocrine disruption and reproductive toxicity.[3] Consequently, regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Union have established limits for specific phthalates in various products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of phthalates.[4][5] Its high chromatographic resolution and mass selectivity enable the accurate measurement of target analytes even in complex sample matrices.[5] The use of an internal standard is crucial for achieving high precision and accuracy by correcting for variations in sample preparation and instrument response.[6][7] This application note provides a detailed protocol for the GC-MS analysis of several common phthalates using deuterated internal standards.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of phthalates is depicted below.
Materials and Reagents
-
Solvents: n-Hexane, Dichloromethane, Acetone (Pesticide residue grade or equivalent)
-
Standards: Analytical standards of target phthalates (e.g., DMP, DEP, DBP, BBP, DEHP, DnOP) and deuterated internal standards (e.g., DBP-d4, DEHP-d4).
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa. All glassware should be thoroughly cleaned and rinsed with solvent to avoid phthalate contamination.[8]
-
Extraction Supplies: Separatory funnels, centrifuge tubes.
Experimental Protocols
Standard and Sample Preparation
1.1. Standard Stock Solutions Prepare individual stock solutions of each phthalate and internal standard in n-hexane at a concentration of 1000 µg/mL.[9] Store these solutions at 4°C in amber glass vials.
1.2. Calibration Standards Prepare a series of calibration standards by serially diluting the stock solutions with n-hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[9] Spike each calibration standard with a constant concentration of the internal standard (e.g., 1 µg/mL of DBP-d4 and DEHP-d4).[10]
1.3. Sample Preparation (Liquid-Liquid Extraction for Liquid Samples) This protocol is a general guideline and may need to be optimized for different sample matrices.
-
Accurately measure 5 mL of the liquid sample into a 20 mL glass centrifuge tube.
-
Spike the sample with the internal standard solution to achieve a final concentration of 1 µg/mL.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.
-
Repeat the extraction (steps 3-6) two more times, combining the organic extracts.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of n-hexane.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[2][4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[9] |
| Injection Volume | 1 µL |
| Injector Mode | Splitless[9] |
| Injector Temperature | 280°C[3] |
| Oven Program | Initial 60°C for 1 min, ramp at 10°C/min to 300°C, hold for 5 min[9] |
| Transfer Line Temp. | 300°C[1] |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Selected Ion Monitoring (SIM) Ions:
| Phthalate | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dimethyl phthalate (DMP) | 163 | 194 | 133 |
| Diethyl phthalate (DEP) | 149 | 177 | 222 |
| Di-n-butyl phthalate (DBP) | 149 | 223 | 205 |
| Benzyl butyl phthalate (BBP) | 149 | 91 | 206 |
| Di(2-ethylhexyl) phthalate (DEHP) | 149 | 167 | 279 |
| Di-n-octyl phthalate (DnOP) | 149 | 279 | 167 |
| Internal Standards | |||
| Di-n-butyl-d4 phthalate (DBP-d4) | 153 | 227 | 209 |
| Di(2-ethylhexyl)-d4 phthalate (DEHP-d4) | 153 | 171 | 283 |
Quantitative Data
The following table summarizes typical quantitative performance data for the GC-MS analysis of phthalates.
| Phthalate | Linear Range (µg/mL) | Coefficient of Determination (R²) | Limit of Quantification (LOQ) (µg/L) |
| DMP | 0.1 - 50 | > 0.995 | 1.0 |
| DEP | 0.1 - 50 | > 0.995 | 0.5 |
| DBP | 0.1 - 50 | > 0.998 | 0.5 |
| BBP | 0.1 - 50 | > 0.997 | 1.0 |
| DEHP | 0.2 - 100 | > 0.995 | 2.0 |
| DnOP | 0.2 - 100 | > 0.996 | 2.0 |
Note: LOQ values are approximate and can vary depending on the instrument sensitivity and sample matrix.
Data Analysis and Calculation
The concentration of each phthalate in the sample is calculated using the calibration curve generated from the analysis of the calibration standards. The response factor (RF) for each analyte relative to its corresponding internal standard is calculated, and a linear regression curve of RF versus concentration is plotted.
The concentration of the analyte in the original sample is then calculated using the following equation:
Concentration (µg/mL) = (Calculated Concentration from Curve) x (Final Volume of Extract) / (Initial Sample Volume)
Conclusion
This application note provides a detailed and reliable GC-MS method for the quantification of common phthalates in various sample matrices. The use of an internal standard ensures high accuracy and precision, making this method suitable for both routine quality control and research applications. The provided experimental protocol and instrumental conditions can be adapted to specific laboratory needs and sample types. Careful attention to sample preparation and the prevention of contamination are critical for obtaining accurate results in phthalate analysis.
References
- 1. fses.oregonstate.edu [fses.oregonstate.edu]
- 2. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. gcms.cz [gcms.cz]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 9. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phthalate Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of biological samples for the analysis of phthalates and their metabolites. The methodologies outlined are essential for researchers in environmental health, toxicology, and drug development who are investigating human exposure to these ubiquitous endocrine-disrupting chemicals. The protocols cover sample preparation from urine, blood (serum and plasma), and tissue matrices, tailored for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Phthalates are synthetic chemicals widely used as plasticizers in a vast array of consumer and industrial products. Human exposure is widespread, and due to their potential adverse health effects, accurate and reliable measurement of phthalate metabolites in biological matrices is of paramount importance. These metabolites are often present at trace levels and in complex biological matrices, necessitating robust sample preparation to ensure accurate quantification. The following protocols detail established methods for the extraction and purification of phthalates and their metabolites, paving the way for sensitive and reproducible analysis.
General Considerations for Phthalate Analysis
Contamination is a significant challenge in phthalate analysis due to their ubiquitous presence in laboratory environments. It is crucial to take precautions to minimize background contamination.
-
Use of Glassware: All sample collection containers, pipettes, and vials should be made of glass and rinsed with a high-purity solvent (e.g., hexane or acetone) before use.[1]
-
Avoidance of Plastic: Any contact with plastic materials should be strictly avoided throughout the sample collection and preparation process.[1][2]
-
Solvent Purity: Use high-purity, pesticide-grade, or GC-grade solvents for all preparations.
-
Blanks: Procedural blanks should be included in each batch of samples to monitor for background contamination.
Application Note 1: Analysis of Phthalate Metabolites in Urine
Urine is the most common matrix for assessing phthalate exposure due to the rapid metabolism and excretion of parent phthalates. Phthalate metabolites are primarily excreted as glucuronide conjugates, which require enzymatic hydrolysis to measure the total concentration.
Protocol 1.1: Sample Preparation for LC-MS/MS Analysis
This protocol is suitable for the direct analysis of phthalate monoesters and their oxidative metabolites without the need for derivatization.
Experimental Protocol:
-
Sample Thawing and Aliquoting:
-
Addition of Internal Standards:
-
Spike the urine aliquot with a solution of isotopically labeled internal standards (e.g., ¹³C-labeled phthalate monoesters).[4] This helps to correct for matrix effects and variations in extraction efficiency.
-
-
Enzymatic Deconjugation:
-
Add β-glucuronidase enzyme solution to the urine sample.[5][6] A common source is E. coli K12.[5]
-
Buffer the reaction mixture to a pH of approximately 6.5 using an ammonium acetate buffer.[5]
-
Incubate the samples at 37°C for 90 minutes to allow for the complete hydrolysis of glucuronidated metabolites.[7][8]
-
-
Reaction Quenching and Sample Dilution:
-
Solid-Phase Extraction (SPE) - Off-line:
-
Condition an SPE cartridge (e.g., Bond Elut Plexa) with methanol followed by water.[6]
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the phthalate metabolites with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
On-line SPE-LC-MS/MS (Alternative to steps 5):
-
An automated on-line SPE system can be used for high-throughput analysis.[3][7][8] The system automatically loads the pre-treated urine sample onto a preconcentration column, washes away interferences, and then elutes the analytes directly onto the analytical column for separation and detection by MS/MS.[3][7][8]
-
Workflow for LC-MS/MS Analysis of Phthalate Metabolites in Urine
Caption: Workflow for LC-MS/MS analysis of phthalate metabolites in urine.
Protocol 1.2: Sample Preparation for GC-MS Analysis
This protocol includes a derivatization step to increase the volatility of the phthalate monoesters for GC-MS analysis.
Experimental Protocol:
-
Sample Thawing, Aliquoting, Internal Standard Addition, and Enzymatic Deconjugation:
-
Follow steps 1-3 from Protocol 1.1.
-
-
Liquid-Liquid Extraction (LLE):
-
After enzymatic hydrolysis, add a suitable organic solvent (e.g., hexane) to the urine sample.[9]
-
Vortex or shake vigorously to extract the phthalate monoesters into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean glass tube.
-
-
Derivatization:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent. Common agents include diazomethane for methylation or silylating agents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA).[10]
-
Incubate the reaction mixture as required by the specific derivatizing agent (e.g., heating at 70°C for 30 minutes for MTBSTFA).[10]
-
-
Clean-up (Optional):
-
Final Preparation for GC-MS:
-
The cleaned-up, derivatized sample is then concentrated and brought to a final volume in a suitable solvent (e.g., hexane or ethyl acetate) for injection into the GC-MS.
-
Workflow for GC-MS Analysis of Phthalate Metabolites in Urine
Caption: Workflow for GC-MS analysis of phthalate metabolites in urine.
Quantitative Data for Phthalate Metabolites in Urine
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| 16 Phthalate Metabolites | On-line SPE-HPLC/MS/MS | 0.11 - 0.90 | - | ~100 |
| 18 Phthalate Metabolites | Off-line SPE-HPLC-MS/MS | 0.03 - 1.4 | - | - |
| 8 Phthalate Metabolites | SPE-HPLC-MS/MS | 0.015 - 0.048 | 0.050 - 0.160 | 80.2 - 99.7 |
| 5 Phthalate Monoesters | GC-MS | - | - | 86.3 - 119 |
| 3 Phthalate Metabolites | On-line SPE-HPLC-MS/MS | - | < LOQ | > 84.3 |
Application Note 2: Analysis of Phthalates in Blood (Serum and Plasma)
Blood, serum, and plasma are valuable matrices for assessing recent exposure to parent phthalates and their primary metabolites. The sample preparation for these matrices is critical to remove proteins and lipids that can interfere with the analysis.
Protocol 2.1: Sample Preparation for GC-MS Analysis
This protocol is suitable for the analysis of parent phthalates and some monoester metabolites in serum or plasma.
Experimental Protocol:
-
Sample Collection and Aliquoting:
-
Collect blood in glass tubes. For plasma, use tubes with an appropriate anticoagulant. For serum, allow the blood to clot and then centrifuge.
-
Transfer 1 mL of serum or plasma to a glass tube.[11]
-
-
Addition of Internal Standards:
-
Spike the sample with a solution of appropriate internal standards.
-
-
Protein Precipitation and Extraction:
-
Add a solvent such as methanol to precipitate proteins.
-
Vortex and then centrifuge at high speed (e.g., 4,000 rpm for 10 minutes) to pellet the precipitated proteins.[11]
-
Perform a liquid-liquid extraction by adding a non-polar solvent like hexane.[11]
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer containing the phthalates to a clean tube.
-
-
Clean-up:
-
The extract may require a clean-up step using column chromatography with a sorbent like alumina to remove lipids.[12]
-
-
Concentration and Analysis:
-
The cleaned-up extract is concentrated under a stream of nitrogen.[11]
-
The final volume is adjusted with a suitable solvent for GC-MS analysis.
-
Protocol 2.2: Sample Preparation for LC-MS/MS Analysis
This protocol is adapted for the more sensitive and specific analysis of phthalate metabolites in plasma.
Experimental Protocol:
-
Sample Aliquoting and Internal Standard Addition:
-
Pipette a small volume of plasma (e.g., 100 µL) into a glass tube.
-
Add isotopically labeled internal standards.
-
-
Solid-Phase Extraction (SPE):
-
Use an automated off-line SPE procedure for sample clean-up and extraction.[4]
-
Condition the SPE plate or cartridges.
-
Load the plasma samples.
-
Wash the cartridges to remove interfering substances.
-
Elute the analytes with an appropriate solvent.
-
-
Evaporation and Reconstitution:
-
Dry the eluate under nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Workflow for Phthalate Analysis in Serum and Plasma
Caption: Workflow for phthalate analysis in serum and plasma.
Quantitative Data for Phthalates in Plasma
| Analyte | Method | LOQ (ng/mL) | Interday Accuracy (%) | Intraday Accuracy (%) |
| BPA and 4 Phthalate Monoesters | GC-MS | 5-200 (Linear Range) | 84.73 - 111.27 | 83.31 - 114.1 |
Application Note 3: Analysis of Phthalates in Tissue
The analysis of phthalates in tissue samples can provide insights into the distribution and accumulation of these compounds in the body. The sample preparation for tissues is more complex due to the high lipid content.
Protocol 3.1: General Sample Preparation for GC-MS Analysis
Experimental Protocol:
-
Sample Homogenization:
-
Weigh a portion of the tissue sample.
-
Homogenize the tissue in a suitable solvent, such as hexane, using a mechanical homogenizer.
-
-
Extraction:
-
Perform a thorough extraction of the homogenized tissue. This may involve techniques like Soxhlet extraction or accelerated solvent extraction to ensure efficient recovery of the lipophilic phthalates.
-
-
Lipid Removal (Clean-up):
-
The removal of co-extracted lipids is a critical step. This can be achieved through:
-
Gel Permeation Chromatography (GPC): An effective technique for separating large lipid molecules from smaller phthalate molecules.[13]
-
Column Chromatography: Using adsorbents like alumina or Florisil.[12]
-
Freezing-Lipid Precipitation: For some matrices, freezing the extract can cause lipids to precipitate, which can then be removed by centrifugation or filtration.
-
-
-
Concentration and Analysis:
-
The lipid-free extract is concentrated, and the solvent is exchanged for one that is compatible with the GC-MS system.
-
Logical Relationship for Tissue Sample Preparation
Caption: Logical relationship for tissue sample preparation.
Conclusion
The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of phthalates and their metabolites in biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and implement robust analytical methods for phthalate exposure assessment. Careful consideration of the target analytes, the biological matrix, and the analytical instrumentation will ensure the generation of high-quality data for toxicological and epidemiological studies.
References
- 1. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. [Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. tandfonline.com [tandfonline.com]
- 13. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Calibration Curve for the Quantification of Monoethyl Phthalate using Monoethyl Phthalate-d4 as an Internal Standard
Abstract
This application note provides a detailed protocol for the development of a robust calibration curve for the quantification of monoethyl phthalate (MEP) in biological matrices. The method utilizes monoethyl phthalate-d4 (MEP-d4) as an internal standard for accurate and precise measurements via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotope dilution method is the gold standard for quantitative analysis of small molecules in complex samples, correcting for variations in sample preparation and instrument response. The protocols outlined are suitable for researchers in environmental health, toxicology, and pharmaceutical development who are assessing human exposure to diethyl phthalate (DEP), for which MEP is a primary metabolite.
Introduction
Phthalates are a class of industrial chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products.[1][2][3] Diethyl phthalate (DEP) is commonly found in personal care products such as perfumes, lotions, and cosmetics.[4] Human exposure to DEP is widespread, and its potential health effects, including endocrine disruption, are a subject of ongoing research.[2][5][6]
Accurate measurement of phthalate metabolites in biological matrices such as urine is crucial for assessing human exposure.[5][6] Monoethyl phthalate (MEP) is a major urinary metabolite of DEP.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of phthalate metabolites due to its high sensitivity and selectivity.[1][5][7]
The use of a stable isotope-labeled internal standard, such as this compound (MEP-d4), is essential for achieving high accuracy and precision in quantitative LC-MS/MS analysis.[8][9] The internal standard, which has similar chemical and physical properties to the analyte, is added to all samples, calibrators, and quality controls at a constant concentration. By measuring the ratio of the analyte response to the internal standard response, variations introduced during sample preparation and analysis can be effectively normalized.
This application note details the necessary steps for preparing calibration standards and developing a calibration curve for the accurate quantification of MEP using MEP-d4 as an internal standard.
Experimental
Materials and Reagents
-
Monoethyl phthalate (MEP), analytical standard grade
-
This compound (MEP-d4), analytical standard grade
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Urine, phthalate-free (or other suitable matrix)
-
Volumetric flasks, Class A
-
Pipettes, calibrated
Instrumentation
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source is required. The system should be capable of performing Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
-
Liquid Chromatograph: A system capable of delivering reproducible gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for its quantitative capabilities.
Protocols
Preparation of Stock Solutions
-
MEP Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of MEP analytical standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.
-
MEP-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of MEP-d4 analytical standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.
-
MEP Intermediate Stock Solution (10 µg/mL): Dilute 100 µL of the MEP Primary Stock Solution to 10 mL with methanol.
-
MEP-d4 Working Internal Standard (IS) Solution (1 µg/mL): Dilute 100 µL of the MEP-d4 IS Stock Solution to 10 mL with methanol.
Preparation of Calibration Curve Standards
The following protocol describes the preparation of a series of calibration standards in a biological matrix (e.g., phthalate-free urine). The concentration range should be selected to bracket the expected concentrations of MEP in the study samples.[5]
-
Label eight 1.5 mL microcentrifuge tubes as CAL 1 through CAL 8.
-
Prepare a series of MEP spiking solutions by serially diluting the MEP Intermediate Stock Solution (10 µg/mL) with methanol.
-
To each labeled tube, add the appropriate volume of the corresponding MEP spiking solution and 50 µL of the MEP-d4 Working IS Solution (1 µg/mL).
-
Add 900 µL of the biological matrix (e.g., phthalate-free urine) to each tube.
-
Vortex each tube thoroughly.
Table 1: Preparation of Calibration Curve Standards
| Calibrator | MEP Spiking Solution Concentration (ng/mL) | Volume of Spiking Solution (µL) | Volume of IS Solution (1 µg/mL) (µL) | Volume of Matrix (µL) | Final MEP Concentration (ng/mL) | Final MEP-d4 Concentration (ng/mL) |
| CAL 1 | 10 | 5 | 50 | 945 | 0.5 | 50 |
| CAL 2 | 100 | 1 | 50 | 949 | 1.0 | 50 |
| CAL 3 | 100 | 5 | 50 | 945 | 5.0 | 50 |
| CAL 4 | 1000 | 1 | 50 | 949 | 10.0 | 50 |
| CAL 5 | 1000 | 5 | 50 | 945 | 50.0 | 50 |
| CAL 6 | 10000 | 1 | 50 | 949 | 100.0 | 50 |
| CAL 7 | 10000 | 5 | 50 | 945 | 500.0 | 50 |
| CAL 8 | 10000 | 10 | 50 | 940 | 1000.0 | 50 |
Sample Preparation
The prepared calibration standards are now ready for sample extraction. A common method for phthalate metabolites in urine is enzymatic deconjugation followed by solid-phase extraction (SPE).[9][10]
Caption: Workflow for sample preparation prior to LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted samples are injected into the LC-MS/MS system. The chromatographic conditions should be optimized to achieve good separation of MEP from other matrix components. The mass spectrometer is operated in MRM mode to monitor the specific precursor-to-product ion transitions for MEP and MEP-d4.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Negative |
| MRM Transition MEP | To be optimized (e.g., m/z 193 -> 121) |
| MRM Transition MEP-d4 | To be optimized (e.g., m/z 197 -> 125) |
Note: MRM transitions should be optimized for the specific instrument being used.
Data Analysis and Calibration Curve Construction
-
Peak Integration: Integrate the chromatographic peaks for both MEP and MEP-d4 for each calibration standard.
-
Response Ratio Calculation: Calculate the response ratio for each calibrator using the following formula: Response Ratio = (Peak Area of MEP) / (Peak Area of MEP-d4)
-
Calibration Curve Plotting: Plot the Response Ratio (y-axis) against the corresponding MEP concentration (x-axis).
-
Linear Regression: Perform a linear regression analysis on the plotted data. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve accuracy at the lower end of the curve.
-
Acceptance Criteria: The calibration curve should have a coefficient of determination (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of their nominal values (±20% for the lowest standard).
Caption: Logical flow of data analysis for calibration curve construction.
Conclusion
This application note provides a comprehensive protocol for the development of a calibration curve for the quantification of monoethyl phthalate using MEP-d4 as an internal standard. The use of isotope dilution LC-MS/MS ensures high accuracy and precision, making this method suitable for biomonitoring and other research applications requiring reliable quantitative data. Adherence to these protocols will enable researchers to generate high-quality data for the assessment of human exposure to diethyl phthalate.
References
- 1. sciex.com [sciex.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Monoethyl phthalate | C10H10O4 | CID 75318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
Application Note: Determination of Phthalates in Cosmetic Products by GC-MS and HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalates, a class of synthetic chemicals, are frequently utilized in cosmetic and personal care products as plasticizers and fragrance enhancers. Due to potential endocrine-disrupting effects and other health concerns, regulatory bodies worldwide have restricted the use of certain phthalates in cosmetics. Consequently, robust and reliable analytical methods for the determination of phthalates in diverse cosmetic matrices are imperative. This application note details validated protocols for the quantification of common phthalates in cosmetics using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing researchers and quality control professionals with the necessary tools for accurate analysis.
Introduction
Phthalic acid esters, or phthalates, are incorporated into a wide array of consumer products, including cosmetics such as nail polishes, hair sprays, lotions, and shampoos.[1] Their primary functions in these products are to enhance flexibility in films (e.g., in nail polish and hair spray) and to act as a solvent and fixative in fragrances.[1] Historically, common phthalates in cosmetics have included dibutyl phthalate (DBP), dimethyl phthalate (DMP), and diethyl phthalate (DEP).[1] However, concerns over their potential as endocrine disruptors have led to regulations, such as the European Union's Cosmetics Regulation 1223/2009, which forbids the use of several phthalates, including DBP, di(2-ethylhexyl) phthalate (DEHP), and benzyl butyl phthalate (BBP).[2]
The accurate determination of these compounds in complex cosmetic matrices presents analytical challenges due to the variability of sample compositions. This note provides detailed methodologies for two of the most common and effective analytical techniques for phthalate analysis: GC-MS and HPLC.[3] GC-MS offers high sensitivity and selectivity, making it a powerful tool for identification and quantification.[4][5] HPLC provides a reliable alternative, particularly for less volatile phthalates.[6]
Experimental Workflow
The general workflow for the analysis of phthalates in cosmetics involves sample preparation, instrumental analysis, and data processing. A schematic of this process is presented below.
References
- 1. fda.gov [fda.gov]
- 2. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phthalate Analysis for Cosmetics Products [intertek.com]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 6. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Phlathalate Exposure in Human Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of phthalate exposure in human subjects. Phthalates are a class of synthetic chemicals widely used as plasticizers in various consumer products, leading to ubiquitous human exposure.[1] Monitoring phthalate metabolites in biological samples is the most reliable method for assessing human exposure.[2][3] This document outlines the best practices for sample collection, preparation, and analysis, along with data interpretation and visualization of associated biological pathways.
Introduction to Phthalate Biomonitoring
Human exposure to phthalates is a significant public health concern due to their potential endocrine-disrupting properties and associations with various adverse health outcomes.[4][5] Phthalates are rapidly metabolized in the body and excreted in urine, making urinary metabolite concentrations the preferred biomarkers of exposure.[2][6] Measuring the metabolites rather than the parent compounds minimizes the risk of sample contamination from external sources.[3]
This protocol focuses on the analysis of phthalate metabolites in human urine and serum using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.[7][8]
Experimental Protocols
Urine Sample Collection and Storage
Proper sample collection and storage are critical to ensure the integrity of the analysis.
-
Collection: Collect spot urine samples in sterile, polypropylene containers. First morning voids are often preferred as they are more concentrated.
-
Storage: Immediately after collection, urine samples should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles. Samples should be stored at or below -20°C until analysis. For long-term storage, -70°C is recommended.[9]
Serum Sample Collection and Storage
-
Collection: Blood should be collected by trained phlebotomists into red-top tubes (without any additives or clot activators). To minimize contamination, all collection materials should be phthalate-free.
-
Processing: Allow the blood to clot at room temperature for at least 30 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes to separate the serum.
-
Storage: Transfer the serum into clean polypropylene vials and store at -80°C until analysis.[10]
Sample Preparation: Urinary Phthalate Metabolites
This protocol is based on enzymatic deconjugation followed by solid-phase extraction (SPE) to isolate the phthalate metabolites.[7][9]
Materials:
-
Urine sample
-
β-glucuronidase (from E. coli)[9]
-
Ammonium acetate buffer (pH 6.5)[9]
-
Internal standards (isotope-labeled phthalate metabolites)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol, Acetonitrile, and Formic acid (HPLC grade)
-
Deionized water
Procedure:
-
Thaw urine samples to room temperature and vortex to mix.
-
To a 1 mL aliquot of urine, add 50 µL of internal standard spiking solution.
-
Add 250 µL of ammonium acetate buffer (1M, pH 6.5).[11]
-
Add 10 µL of β-glucuronidase enzyme solution.[12]
-
Incubate the mixture at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.[10]
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the incubated urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 10% methanol in water.
-
Elute the phthalate metabolites with 2 mL of acetonitrile.[11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.
Sample Preparation: Serum Phthalate Metabolites
This protocol involves protein precipitation followed by enzymatic deconjugation and SPE.[10]
Materials:
-
Serum sample
-
Phosphoric acid (1M)
-
Internal standards (isotope-labeled phthalate metabolites)
-
Ammonium acetate buffer (pH 6.5)
-
β-glucuronidase
-
SPE cartridges
-
Methanol, Acetonitrile, and Formic acid (HPLC grade)
-
Deionized water
Procedure:
-
Thaw serum samples to room temperature.
-
To 1 mL of serum, add 125 µL of 1M phosphoric acid to precipitate proteins.[10]
-
Vortex and sonicate for 10 minutes.
-
Add 100 µL of internal standard solution.
-
Add ammonium acetate buffer to adjust the pH to 6.5.[11]
-
Add β-glucuronidase and incubate at 37°C for 90 minutes.[10]
-
Proceed with the SPE cleanup as described for urine samples (steps 6-11 in section 2.3).
Analytical Method: HPLC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% acetic acid in water[11]
-
Mobile Phase B: 0.1% acetic acid in acetonitrile[11]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energies for each specific phthalate metabolite and its corresponding internal standard.
Data Presentation
Quantitative data on phthalate metabolite concentrations from human studies are crucial for understanding exposure patterns. The following tables summarize representative data from the National Health and Nutrition Examination Survey (NHANES) in the United States.
Table 1: Geometric Mean Urinary Concentrations (ng/mL) of Selected Phthalate Metabolites in the U.S. Population (NHANES 2009-2010) [13]
| Phthalate Metabolite | Parent Phthalate | Geometric Mean (ng/mL) |
| Monoethyl phthalate (MEP) | Diethyl phthalate (DEP) | 48.1 |
| Mono-n-butyl phthalate (MnBP) | Di-n-butyl phthalate (DnBP) | 13.9 |
| Monoisobutyl phthalate (MiBP) | Diisobutyl phthalate (DiBP) | 27.0 |
| Monobenzyl phthalate (MBzP) | Butylbenzyl phthalate (BBzP) | 9.9 |
| Mono(2-ethylhexyl) phthalate (MEHP) | Di(2-ethylhexyl) phthalate (DEHP) | 1.4 |
| Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) | Di(2-ethylhexyl) phthalate (DEHP) | 12.1 |
| Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | Di(2-ethylhexyl) phthalate (DEHP) | 17.5 |
Table 2: 95th Percentile Urinary Concentrations (ng/mL) of Selected Phthalate Metabolites in Women of Reproductive Age (16-49 years) (NHANES) [14][15]
| Phthalate Metabolite | Parent Phthalate | 95th Percentile (ng/mL) (1999-2000) | 95th Percentile (µg/g creatinine) (1999-2000) |
| Monoethyl phthalate (MEP) | Diethyl phthalate (DEP) | 3,750 | 2,610 |
| Monobutyl phthalate (MBP) | Dibutyl phthalate (DBP) | 294 | 162 |
| Monobenzyl phthalate (MBzP) | Benzyl butyl phthalate (BBzP) | 137 | 92 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of phthalate metabolites in human urine.
Phthalate Metabolism Pathway
Phthalate diesters are metabolized into their corresponding monoesters, which can then undergo further oxidation.
Signaling Pathways Affected by Phthalates
Phthalates have been shown to interfere with several key signaling pathways, including the estrogen receptor and PI3K/AKT/mTOR pathways.[16][17][18]
References
- 1. Comprehensive review of phthalate exposure: Health implications, biomarker detection and regulatory standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure Assessment Issues in Epidemiology Studies of Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temporal Trends in Phthalate Exposures: Findings from the National Health and Nutrition Examination Survey, 2001–2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. Levels of seven urinary phthalate metabolites in a human reference population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of the cell cycle and P13K/AKT/mTOR signaling pathway by phthalates in normal human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing background contamination in phthalate analysis
Welcome to the Technical Support Center for Phthalate Analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate sources of background contamination during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing phthalate peaks in my blank injections. What are the most common sources of this background contamination?
Phthalates are ubiquitous in the laboratory environment, making background contamination a frequent challenge. The most common sources include:
-
Laboratory Air and Dust: Phthalates can off-gas from building materials, furniture, and equipment, settling as dust on surfaces and contaminating samples.[1][2][3]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates. Water from purification systems may also become contaminated, especially if plastic tubing is used.[1][4] It is crucial to test all solvents and reagents for their phthalate content.[1]
-
Laboratory Consumables: Many common laboratory items are made of plastic and can leach phthalates. Significant sources include pipette tips, plastic vials, tubing (especially PVC), and laboratory gloves.[1]
-
Glassware: Improperly cleaned glassware is a major potential source of contamination. Residues from previous experiments or cleaning agents can introduce phthalates.[1]
-
Instrumentation: Phthalates can leach from plastic components within the analytical instrument itself, such as solvent lines, seals, and pump components. The injection port of a gas chromatograph can also be a site of contamination buildup.[1] Adsorption of phthalates from the laboratory air onto the outer surface of the syringe needle is another important contributor to blank problems.[5][6]
Q2: Which specific phthalates are most commonly detected as background contaminants?
The most frequently observed background phthalates are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), due to their extensive use as plasticizers in a wide variety of common plastics.[1][3] Other commonly found phthalates include Diisobutyl phthalate (DiBP), Benzyl butyl phthalate (BBP), and Diethyl phthalate (DEP).[1]
Q3: Can my choice of laboratory gloves contribute to phthalate contamination?
Yes, disposable gloves are a significant potential source of phthalate contamination. The glove material is a critical factor:
-
Polyvinyl chloride (PVC) or vinyl gloves are a major source, as they can contain high percentages of phthalate plasticizers (like DEHP and DINP) that can easily leach upon contact with solvents or samples.[1]
-
Nitrile and latex gloves generally contain much lower or negligible amounts of phthalates and are a safer choice for trace-level phthalate analysis.[1]
Q4: How can I minimize contamination from solvents and reagents?
To minimize contamination from your solvents and reagents, follow these best practices:
-
Use High-Purity Solvents: Purchase the highest grade of solvents available (e.g., LC-MS or phthalate-free grade). It is also good practice to test different brands to find the cleanest batch.[1]
-
Avoid Plastic Containers: Whenever possible, use glass containers for storing and preparing all solutions and mobile phases. If plastic must be used, prefer polypropylene (PP) or polyethylene (PE) over PVC.[1]
-
Freshly Prepare Solutions: Prepare aqueous mobile phases and buffers daily to prevent the leaching of phthalates from container walls over time.[1]
-
Run Solvent Blanks: Regularly run blanks of each solvent to monitor for contamination.[1]
Q5: What is the best way to clean glassware for phthalate analysis?
A rigorous cleaning procedure is essential, as simple washing with detergent is often insufficient.[1] A thorough cleaning protocol is provided in the "Experimental Protocols" section below. Key steps include solvent rinsing and baking at high temperatures.
Troubleshooting Guides
Problem: High background levels of common phthalates (e.g., DEHP, DBP) in blanks and samples.
Caption: Troubleshooting workflow for high phthalate background.
Problem: Poor peak shape (tailing or fronting) for phthalate peaks.
-
Tailing Peaks: This can be caused by active sites in the GC inlet or column.
-
Solution: Use a deactivated inlet liner and condition the column at a high temperature. If tailing persists, trim the first few centimeters from the inlet end of the column.[7]
-
-
Fronting Peaks: This may indicate column overload.
-
Solution: Dilute the sample. If using splitless injection, consider switching to a split injection with a small split ratio.[7]
-
Data Presentation
Table 1: Leaching of Phthalates from Laboratory Consumables
| Laboratory Consumable | Phthalate | Maximum Leaching Level (µg/cm²) |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 |
| Diisononyl phthalate (DINP) | 0.86 | |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 |
| Plastic Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 |
| Plastic Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 |
| Source: Adapted from a screening study on laboratory consumables.[8][9] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
Objective: To provide a standardized procedure for cleaning laboratory glassware to minimize phthalate contamination.
Materials:
-
High-purity hexane or acetone
-
Detergent (lab-grade)
-
Tap water
-
Deionized water
-
Aluminum foil (pre-rinsed with hexane)
-
Oven capable of reaching 400-450°C
Procedure:
-
Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove gross contamination.[10]
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent and warm tap water. Use brushes to scrub all surfaces.[11][12]
-
Tap Water Rinse: Rinse the glassware extensively with warm tap water to remove all detergent residues.[11]
-
Deionized Water Rinse: Rinse the glassware at least three to four times with deionized water.[10]
-
Solvent Rinse: Rinse the glassware with high-purity acetone or hexane to remove any remaining organic residues.
-
Baking (Muffle Furnace): Place the glassware in an oven or muffle furnace and bake at 400-450°C for at least 2 hours.[2] This step is highly effective at removing phthalate contamination. Note: Do not bake volumetric glassware.
-
Cooling and Storage: Allow the glassware to cool completely inside the oven or in a desiccator to prevent recontamination from the lab air.[2] Store clean glassware covered with pre-rinsed aluminum foil or in a closed, clean cabinet.[11]
Protocol 2: Preparation and Analysis of a Laboratory Reagent Blank (LRB)
Objective: To assess the level of phthalate contamination originating from the laboratory environment, reagents, and the sample preparation process.
Procedure:
-
Prepare the LRB: Using scrupulously cleaned glassware, take an aliquot of each solvent and reagent that will be used for the actual samples. The volume should be identical to that used for sample preparation.[1]
-
Mimic Sample Preparation: Process this LRB aliquot through every step of the sample preparation procedure. This includes any extraction, concentration, and reconstitution steps. Use the same equipment, consumables (e.g., pipette tips), and instruments as you would for a real sample.[1]
-
Analysis: Analyze the final LRB solution using the same analytical method (e.g., GC-MS or LC-MS) and sequence as the samples.[1]
-
Evaluation: Examine the resulting chromatogram for the presence of target phthalates. The peak areas detected in the LRB represent the background contamination level.[1]
-
Acceptance Criteria: The level of phthalates in the LRB should be significantly lower than the reporting limit for the samples (e.g., less than 10% of the lowest calibration standard).[1] Regularly analyzing procedural blanks is crucial for producing reliable results.[2]
Mandatory Visualizations
Caption: Experimental workflow for minimizing phthalate contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. db.cngb.org [db.cngb.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. watersciences.unl.edu [watersciences.unl.edu]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
Technical Support Center: Addressing Matrix Effects with 2-(ethoxycarbonyl)(2H4)benzoic acid
Welcome to the technical support center for the effective use of 2-(ethoxycarbonyl)(2H4)benzoic acid as a deuterated internal standard in LC-MS/MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects and ensuring accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2-(ethoxycarbonyl)(2H4)benzoic acid in LC-MS/MS analysis?
A1: 2-(ethoxycarbonyl)(2H4)benzoic acid is a deuterated internal standard (d-IS) designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its main role is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Because it is chemically almost identical to the non-deuterated analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the d-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.
Q2: For which analytes is 2-(ethoxycarbonyl)(2H4)benzoic acid an appropriate internal standard?
A2: This deuterated internal standard is ideally suited for the quantification of its non-deuterated analogue, 2-ethoxycarbonylbenzoic acid. It may also be suitable for other structurally similar benzoic acid derivatives and phthalate monoesters, provided that their chromatographic behavior and ionization characteristics are closely matched. It is crucial to validate its performance for each specific analyte and matrix.
Q3: What are the ideal characteristics of a deuterated internal standard like 2-(ethoxycarbonyl)(2H4)benzoic acid?
A3: An ideal deuterated internal standard should:
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Be chemically and structurally identical to the analyte, with the exception of the isotopic labeling.[2]
-
Have a sufficient mass difference from the analyte (typically 3 or more mass units for small molecules) to prevent spectral overlap.[2]
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Exhibit high isotopic and chemical purity, generally recommended to be >99% and ≥98% respectively.[1][3]
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Co-elute chromatographically with the analyte to effectively compensate for matrix effects.[4]
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Possess stable isotopic labels that do not undergo back-exchange with hydrogen atoms from the sample or solvent during sample preparation or analysis.[1]
Q4: What are "matrix effects" and how does a deuterated internal standard help mitigate them?
A4: Matrix effects are the suppression or enhancement of an analyte's ionization by co-eluting compounds from the sample matrix.[2] This can lead to inaccurate and imprecise results. A deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate quantification.[5]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptom: High coefficient of variation (%CV) in quality control (QC) samples and inaccurate measurement of sample concentrations.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Differential Matrix Effects | Even with a deuterated internal standard, slight differences in retention time (the "deuterium isotope effect") can lead to the analyte and internal standard experiencing different matrix effects.[6][7] Solution: Optimize chromatography to ensure complete co-elution of the analyte and 2-(ethoxycarbonyl)(2H4)benzoic acid.[8] Consider using a column with slightly lower resolution if it achieves better peak overlap.[9] |
| Isotopic Contribution (Crosstalk) | The isotopic cluster of the analyte may interfere with the signal of the deuterated internal standard, or vice-versa. Solution: Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and the internal standard. If crosstalk is significant, a standard with a higher degree of deuteration might be necessary. |
| Presence of Unlabeled Analyte in the Internal Standard | The 2-(ethoxycarbonyl)(2H4)benzoic acid stock may contain a small amount of the non-deuterated analyte as an impurity, leading to a positive bias.[3] Solution: Analyze a high-concentration solution of the internal standard alone to assess the level of the unlabeled analyte. If significant, subtract the contribution from all measurements or obtain a higher purity standard.[3] |
| Isotopic Back-Exchange | Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions.[1] This alters the concentration of the deuterated standard. Solution: Evaluate the stability of the internal standard in your sample matrix and mobile phase. Avoid extreme pH conditions if possible. Store standards and samples at low temperatures.[1] |
Issue 2: Drifting or Inconsistent Internal Standard Signal
Symptom: The peak area of 2-(ethoxycarbonyl)(2H4)benzoic acid is not consistent across the analytical run.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variability in extraction recovery can affect the final concentration of the internal standard. Solution: Review and optimize the sample preparation workflow to ensure consistency. Ensure the internal standard is added at the very beginning of the process. |
| System Carryover | Residual internal standard from a previous injection can lead to an artificially high signal in the subsequent run. Solution: Optimize the autosampler wash method by using a stronger wash solvent and increasing the wash volume and/or time. |
| Instability in the Ion Source | Fluctuations in the performance of the mass spectrometer's ion source can lead to inconsistent ionization. Solution: Clean the ion source and ensure that all MS parameters (e.g., temperatures, gas flows) are stable and optimized. |
| Degradation of the Internal Standard | The internal standard may be degrading in the sample matrix or on the autosampler over the course of the run. Solution: Perform a stability study by re-injecting a sample that has been sitting on the autosampler for the duration of a typical run to check for degradation. |
Data Presentation
Table 1: Hypothetical Example of Matrix Effect Compensation
This table illustrates how 2-(ethoxycarbonyl)(2H4)benzoic acid can compensate for signal suppression in a plasma matrix.
| Sample Type | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
| Neat Standard | 500,000 | 1,000,000 | 0.50 | 10.0 |
| Spiked Plasma 1 | 350,000 | 700,000 | 0.50 | 10.0 |
| Spiked Plasma 2 | 400,000 | 800,000 | 0.50 | 10.0 |
| Spiked Plasma 3 | 300,000 | 600,000 | 0.50 | 10.0 |
Table 2: Quantitative Evaluation of Matrix Effects
This table outlines the calculations used to quantitatively assess matrix effects.[5]
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Post-Spike Matrix) / (Peak Area of Neat Solution) | 1.0 | Measures the extent of ion suppression (<1) or enhancement (>1).[5] |
| Recovery (RE) | (Peak Area of Pre-Spike Matrix) / (Peak Area of Post-Spike Matrix) | 100% | Efficiency of the extraction process.[5] |
| Process Efficiency (PE) | (Peak Area of Pre-Spike Matrix) / (Peak Area of Neat Solution) | ~100% | Overall efficiency of the entire analytical method.[5] |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | 1.0 | Indicates how well the internal standard corrects for the matrix effect.[5] |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects to determine if 2-(ethoxycarbonyl)(2H4)benzoic acid is adequately compensating for signal suppression or enhancement.[5]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and 2-(ethoxycarbonyl)(2H4)benzoic acid into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process a blank sample matrix through the entire extraction procedure. Spike the analyte and the internal standard into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and the internal standard into a blank sample matrix before starting the extraction procedure.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF), Recovery (RE), Process Efficiency (PE), and IS-Normalized MF using the formulas provided in Table 2.
Interpretation of Results:
-
An IS-Normalized MF close to 1.0 indicates that 2-(ethoxycarbonyl)(2H4)benzoic acid is effectively compensating for the matrix effects.
-
A significant deviation from 1.0 suggests that the analyte and the internal standard are experiencing differential matrix effects, and further method optimization is required.
Protocol 2: Assessment of Isotopic Back-Exchange
This protocol is designed to evaluate the stability of the deuterium labels on 2-(ethoxycarbonyl)(2H4)benzoic acid under your specific experimental conditions.
Methodology:
-
Prepare Stability Samples: Prepare solutions of 2-(ethoxycarbonyl)(2H4)benzoic acid in the sample diluent, mobile phase, and any other solvents used during sample preparation.
-
Incubation: Incubate these solutions at various relevant temperatures (e.g., room temperature, autosampler temperature) for different time points (e.g., 0, 4, 8, 24 hours).
-
Analysis: Analyze the incubated samples by LC-MS/MS, monitoring both the mass transition for the deuterated internal standard and the mass transition for the unlabeled analyte.
Interpretation of Results:
-
A stable peak area for the deuterated internal standard and no significant increase in the peak area for the unlabeled analyte over time indicates that the deuterium labels are stable under the tested conditions.
-
A decrease in the deuterated internal standard signal with a corresponding increase in the unlabeled analyte signal suggests that isotopic back-exchange is occurring.
Visualizations
Caption: Troubleshooting workflow for common issues with deuterated internal standards.
Caption: Experimental workflow for the quantitative evaluation of matrix effects.
References
Technical Support Center: Improving Peak Resolution for Phthalate Monoesters in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak resolution of phthalate monoesters during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for phthalate monoesters?
A1: Poor peak resolution in the HPLC analysis of phthalate monoesters typically stems from issues related to peak shape (tailing, fronting, or broadening) and inadequate separation between adjacent peaks. Key causes include:
-
Sub-optimal mobile phase pH: Phthalate monoesters are acidic due to their carboxylic acid group. If the mobile phase pH is close to their pKa, they can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Secondary silanol interactions: Residual silanol groups on silica-based columns (like C18) can interact with the polar carboxyl group of the monoesters, causing peak tailing.
-
Inappropriate mobile phase composition: An incorrect ratio of aqueous to organic solvent can lead to either rapid elution with poor separation or excessive retention and broad peaks.
-
Column degradation: Loss of stationary phase, column contamination, or voids in the packing material can significantly degrade peak shape and resolution.
-
System issues: Excessive extra-column volume (e.g., long tubing), leaks, or improper connections can also contribute to peak broadening.
Q2: How does mobile phase pH affect the peak shape of phthalate monoesters?
A2: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like phthalate monoesters. To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of the acidic analytes. This suppresses the ionization of the carboxylic acid group, leading to a single, un-ionized form that interacts more consistently with the reversed-phase column, thereby minimizing peak tailing.
Q3: What type of HPLC column is best suited for phthalate monoester analysis?
A3: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for the separation of phthalate monoesters.[1] These columns provide good hydrophobic retention for the varied alkyl chains of the monoesters. For challenging separations where C18 columns may not provide adequate selectivity, a Phenyl-Hexyl column can be a good alternative. The phenyl groups in this stationary phase can introduce different selectivity for the aromatic rings of the phthalates through π-π interactions.
Q4: Can I use an isocratic method for separating phthalate monoesters?
A4: While an isocratic method (constant mobile phase composition) can be used for simple mixtures containing only a few phthalate monoesters with similar polarities, a gradient elution is generally preferred for complex samples.[2] Gradient elution, where the organic solvent concentration is increased over time, allows for the separation of a wider range of phthalate monoesters with varying hydrophobicities in a single run, ensuring sharp peaks for both early and late-eluting compounds.[3]
Q5: What are common mobile phases for phthalate monoester analysis?
A5: The most common mobile phases for the reversed-phase HPLC analysis of phthalate monoesters are mixtures of water (often with a buffer or acid additive) and an organic solvent like acetonitrile or methanol.[4] Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous portion of the mobile phase is typically acidified with formic acid, acetic acid, or a phosphate buffer to control the pH and suppress the ionization of the analytes.[5]
Troubleshooting Guide
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline. For phthalate monoesters, this is a common issue.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing of phthalate monoesters.
Problem 2: Poor Resolution Between Peaks
This occurs when two or more peaks are not adequately separated, often leading to co-elution.
Logical Relationships for Improving Peak Resolution
Caption: Key parameters to adjust for improving peak resolution.
Problem 3: Broad Peaks
Broad peaks can reduce sensitivity and make accurate integration difficult.
Troubleshooting Steps for Broad Peaks:
-
Check for Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible. Check all fittings for proper connection to avoid dead volume.
-
Sample Solvent Mismatch: The sample should be dissolved in a solvent that is weaker than or the same strength as the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak broadening.
-
Column Contamination or Voids: A contaminated column inlet frit or a void in the packing material can lead to distorted and broad peaks. Try back-flushing the column (if permitted by the manufacturer) or replacing it. Using a guard column can help prevent this.
-
Low Temperature: Operating at a very low temperature can increase mobile phase viscosity and slow down mass transfer, leading to broader peaks. A moderate increase in column temperature (e.g., to 30-40°C) can improve peak shape.
Data Presentation
Table 1: Example Gradient Elution Programs for Phthalate Analysis
| Method | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Reference |
| Method 1 | C18 | Water with 0.1% Acetic Acid | Acetonitrile with 0.1% Acetic Acid | 0-2 min, 30% B; 2-8 min, 30-95% B; 8-10 min, 95% B; 10-12 min, 30% B | 0.3 | [1] |
| Method 2 | C18 | 5 mM KH2PO4 | Acetonitrile | Gradient (details not specified) | 1.5 | [6] |
| Method 3 | C18 | Ultrapure Water | Acetonitrile with 1% Methanol | 0-10 min, 62.5% B; 10-20 min, 100% B; 20-22 min, 37.5% B | 1.0 | [7] |
Table 2: Reported Retention Times for Selected Phthalates under Different Conditions
| Compound | Retention Time (min) | Column | Mobile Phase | Flow Rate (mL/min) | Reference |
| Dimethyl Phthalate (DMP) | 4.3 | C18 | Acetonitrile/Water Gradient | Not Specified | [4] |
| Diethyl Phthalate (DEP) | 5.7 | C18 | Acetonitrile/Water Gradient | Not Specified | [4] |
| Dibutyl Phthalate (DBP) | 13.5 | C18 | Acetonitrile/Water Gradient | Not Specified | [4] |
| Di(2-ethylhexyl) Phthalate (DEHP) | 15.7 | C18 | Acetonitrile/Water Gradient | Not Specified | [4] |
| Monoethyl Phthalate (MEP) | Not Specified | C18 | Acetonitrile/Water with 0.1% Acetic Acid Gradient | 0.3 | [1] |
| Monobutyl Phthalate (MBP) | Not Specified | C18 | Acetonitrile/Water with 0.1% Acetic Acid Gradient | 0.3 | [1] |
| Monobenzyl Phthalate (MBzP) | Not Specified | C18 | Acetonitrile/Water with 0.1% Acetic Acid Gradient | 0.3 | [1] |
| Mono(2-ethylhexyl) Phthalate (MEHP) | Not Specified | C18 | Acetonitrile/Water with 0.1% Acetic Acid Gradient | 0.3 | [1] |
Note: Retention times are highly dependent on the specific HPLC system, column dimensions, and exact gradient profile. This table provides examples from different studies.
Experimental Protocols
Protocol 1: General Method for Phthalate Monoester Analysis
This protocol is a representative example based on common practices for the analysis of phthalate monoesters.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV or Mass Spectrometry (MS) detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 20% B
-
1-10 min: 20% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-20 µL.
-
Detection: UV at 230 nm or MS in negative electrospray ionization (ESI) mode.[1][6]
-
-
Sample Preparation:
-
Dissolve standards and samples in a solvent compatible with the initial mobile phase conditions (e.g., 20% acetonitrile in water).
-
Filter all samples through a 0.22 µm syringe filter before injection to prevent column clogging.
-
Protocol 2: Troubleshooting Peak Tailing by pH Adjustment
-
Initial Analysis: Perform an injection using the current method and confirm peak tailing for the phthalate monoesters.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A with a lower pH. For example, if the current mobile phase is unbuffered water, prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
-
Ensure the organic mobile phase (Mobile Phase B) composition remains the same.
-
-
System Equilibration: Flush the HPLC system thoroughly with the new mobile phase until the baseline is stable.
-
Re-analysis: Inject the same sample and compare the chromatograms. A significant improvement in peak symmetry should be observed.
-
Optimization: If necessary, make small adjustments to the pH (e.g., from 2.5 to 3.0) to fine-tune the separation and peak shape.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. opus.govst.edu [opus.govst.edu]
- 3. mastelf.com [mastelf.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blog [phenomenex.blog]
- 6. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
troubleshooting low recovery of internal standards in SPE
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low recovery of internal standards (IS) in Solid-Phase Extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is its recovery crucial?
An internal standard (IS) is a compound with properties similar to the analyte of interest, which is added to all samples at a known concentration before processing.[1] Its primary role is to compensate for the variability and potential loss of the analyte during the entire analytical workflow, including sample preparation, injection, and analysis.[1][2] By comparing the response of the analyte to the response of the IS, a response ratio is calculated and used for quantification.[2] This process improves the accuracy and precision of the results by correcting for variations that might occur.[1][2]
Consistent and adequate recovery of the IS is critical because it indicates that the analytical method is performing as expected. Poor or variable IS recovery can signal problems with the extraction procedure, matrix effects, or instrument performance, which can ultimately compromise the reliability of the quantitative data.[2]
Q2: My internal standard recovery is low after Solid-Phase Extraction (SPE). What are the common causes and how can I fix them?
Low recovery is one of the most common problems encountered in SPE.[3][4] The first step in troubleshooting is to determine at which stage of the SPE process the internal standard is being lost.[5][6] This is achieved by collecting and analyzing each fraction of the SPE procedure (the sample load flow-through, the wash eluate, and the final eluate).[2][5] The results will help pinpoint the cause, which typically falls into one of the categories summarized in the table below.
Troubleshooting Guide: Low Internal Standard Recovery
The following table outlines the most common causes for low internal standard (IS) recovery in SPE, categorized by the fraction in which the IS is found during troubleshooting, and provides recommended solutions.
| Observation | Potential Cause | Description | Recommended Solution(s) |
| IS is found in the sample load flow-through fraction. [5][7] | Improper Sorbent Selection | The sorbent's retention mechanism does not match the IS chemistry (e.g., a nonpolar IS on a polar sorbent).[3][8] | Select a sorbent with a more appropriate retention mechanism (e.g., reversed-phase for nonpolar compounds, ion-exchange for charged compounds).[3][9] |
| Incorrect Sample pH or Solvent | The sample's pH may prevent the IS from being in the correct ionic state for retention.[8][10] The sample solvent may be too strong, preventing the IS from binding to the sorbent.[5] | Adjust the sample pH to ensure the IS is in a state that will be retained by the sorbent.[8][9] Dilute the sample with a weaker solvent to promote binding.[7][11] | |
| Improper Conditioning/Equilibration | The sorbent bed was not properly wetted or equilibrated before sample loading, leading to inconsistent interactions.[2][10][12] The cartridge may have dried out before sample loading.[3][12] | Ensure the column is conditioned (e.g., with methanol) and then equilibrated with a solvent similar to the sample matrix.[12] Do not allow the sorbent to dry out before loading the sample.[7] | |
| High Flow Rate during Loading | The sample is loaded too quickly, not allowing sufficient time for the IS to interact with and bind to the sorbent.[3][13] | Decrease the sample loading flow rate to allow for proper equilibrium to be established.[3][7] Consider adding a "soak" step where the flow is stopped for a few minutes.[9][14] | |
| Sorbent Overload | The capacity of the SPE cartridge has been exceeded by loading too much sample or matrix components.[5][12] | Reduce the sample amount or use a larger SPE cartridge with a higher sorbent mass.[3][11][12] | |
| IS is found in the wash eluate. [5][7] | Wash Solvent is Too Strong | The wash solvent is strong enough to prematurely elute the IS along with the interferences.[3][8][12] | Decrease the strength of the wash solvent (e.g., reduce the percentage of organic solvent).[12] Select a wash solvent that can remove interferences while leaving the IS on the sorbent.[15] |
| IS is not found in any fraction (retained on the sorbent). [5][7] | Elution Solvent is Too Weak | The elution solvent is not strong enough to disrupt the interaction between the IS and the sorbent, leaving the IS bound to the column.[12][15] | Increase the strength of the elution solvent (e.g., increase the organic percentage or change the pH).[3][12] Consider using a stronger solvent altogether.[15] |
| Insufficient Elution Volume | The volume of the elution solvent is not enough to completely desorb the IS from the sorbent bed.[3][12] | Increase the volume of the elution solvent in increments and test the recovery.[3][12] Apply the elution solvent in two separate aliquots.[12] | |
| Secondary Interactions | The IS may have unintended secondary interactions with the sorbent material that prevent its elution. | Add a modifier to the elution solvent to disrupt these secondary interactions.[15] Consider changing to a different sorbent type that is less likely to have these interactions.[15] | |
| IS recovery is inconsistent across samples. [12] | Inconsistent Technique | Manual SPE procedures can introduce variability in flow rates, drying times, or solvent volumes between samples.[7][8] | Standardize all steps of the procedure by following a detailed SOP.[8] Use a vacuum or positive pressure manifold to ensure consistent flow rates.[8] Consider automating the SPE process.[8] |
| Cartridge Bed Drying Out | If the sorbent bed dries out after conditioning and before sample loading, it can lead to inconsistent wetting and interaction.[3][12] | Ensure the sorbent bed remains wet between the conditioning/equilibration and sample loading steps.[7] | |
| Variable Matrix Effects | Components in the sample matrix can interfere with the analysis, causing ion suppression or enhancement, which appears as inconsistent recovery.[2][16] | See Q3 for strategies to mitigate matrix effects. |
Q3: Could matrix effects be the cause of my poor internal standard recovery?
Yes, matrix effects can significantly impact IS recovery, especially in LC-MS/MS analysis.[2][16] Matrix effects occur when co-extracted components from the sample interfere with the ionization of the IS in the mass spectrometer's source.[16]
-
Ion Suppression : This is the more common scenario where matrix components reduce the ionization efficiency of the IS, leading to a decreased signal and the appearance of low recovery.[2][16]
-
Ion Enhancement : Less commonly, matrix components can increase ionization efficiency, leading to an artificially high signal and recovery.[2]
How to Investigate and Mitigate Matrix Effects:
-
Post-Extraction Spike Analysis : Compare the IS response in a sample extract spiked after extraction to the IS response in a clean solvent. A significant difference indicates the presence of matrix effects.[17]
-
Improve Sample Cleanup : Use a more selective SPE sorbent or optimize the wash step to better remove interfering matrix components like phospholipids.[16][18]
-
Optimize Chromatography : Adjust the chromatographic method (e.g., change the column, mobile phase, or gradient) to separate the IS from the co-eluting matrix components that are causing the interference.[2][17]
-
Sample Dilution : Diluting the sample can reduce the concentration of interfering components, though this may impact the limit of detection for the target analyte.[19]
-
Use a Stable Isotope-Labeled IS : The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) version of the analyte as the internal standard. The SIL-IS will be affected by the matrix in nearly the same way as the analyte, providing the most accurate correction.[20]
Quantitative Data Summary
Acceptance criteria for internal standard recovery can vary by method and regulatory body, but typical ranges provide a useful benchmark for performance.
| Parameter | Typical Acceptance Criteria | Potential Implications of Deviation |
| Internal Standard Recovery | 60-125% of the response in a clean standard or calibration blank.[17] | Low Recovery (<60%) : May indicate significant matrix suppression, poor extraction efficiency, or instrument issues.[17] High Recovery (>125%) : May suggest matrix enhancement, contamination, or incorrect IS concentration.[17] |
| Internal Standard Response Stability (within a batch) | Relative Standard Deviation (RSD) ≤ 20-30%.[17] | High RSD : May indicate inconsistent matrix effects, variability in the sample preparation process, or instrument drift.[17] |
Experimental Protocols
Protocol 1: Diagnosing Low Internal Standard Recovery via Fraction Collection
This protocol provides a systematic way to determine which step of the SPE process is responsible for the loss of the internal standard.
Materials:
-
SPE Cartridge and Manifold
-
Blank matrix sample (e.g., plasma, urine)
-
Internal Standard (IS) stock solution
-
All necessary SPE solvents (conditioning, equilibration, wash, elution)
-
Collection tubes
-
Analytical instrument (e.g., LC-MS/MS)
Methodology:
-
Spike Blank Matrix : Spike a known amount of the internal standard into a blank matrix sample.[2]
-
Perform SPE : Process the spiked sample through the entire SPE procedure.[2]
-
Collect All Fractions : Crucially, collect every fraction from the SPE process in separate, clearly labeled tubes:[2][5]
-
Flow-through : The sample that passes through the cartridge during the loading step.
-
Wash Eluate : The solvent that is passed through the cartridge after loading to remove interferences. If multiple wash steps are used, collect each one separately.
-
Final Eluate : The solvent used to elute the internal standard.
-
-
Analyze Fractions : Analyze each collected fraction, along with an unextracted standard of the same concentration, using your analytical method.[2]
-
Determine IS Location :
-
If the IS is in the flow-through or wash eluate , the issue is with retention (binding) of the IS to the sorbent.[2][7]
-
If the IS is not detected in significant amounts in any fraction, it is likely still adsorbed to the SPE sorbent, indicating an elution problem.[5][7]
-
If the IS is in the final eluate but the signal is low, this could point to matrix effects (ion suppression) or partial elution.[2]
-
Protocol 2: General Solid-Phase Extraction (SPE) Protocol
This protocol outlines the fundamental steps for a generic SPE method. Each step must be optimized for the specific internal standard, analyte, and matrix.
Methodology:
-
Conditioning : Pass a solvent, typically methanol or another organic solvent, through the SPE cartridge to wet the sorbent and activate the functional groups. This ensures consistent interaction with the sorbent.
-
Equilibration : Flush the cartridge with a solvent that is similar in composition to the sample matrix (e.g., water or a specific buffer).[21] This step maximizes the retention of the IS and analyte. The sorbent should not be allowed to dry after this step.[7]
-
Sample Loading : Load the pre-treated sample containing the IS and analyte onto the cartridge at a controlled, slow flow rate.[3][17] This allows for the analytes to be effectively extracted from the matrix and bound to the sorbent.
-
Washing : Pass a specific wash solvent through the cartridge to remove weakly bound matrix interferences.[21] The wash solvent should be strong enough to clean the sample but weak enough to not elute the IS and analyte.[17]
-
Elution : Elute the IS and analyte using a strong elution solvent that disrupts the binding interactions with the sorbent.[21] The eluate is collected for analysis. A slow flow rate can improve recovery during this step.[17]
Visualizations
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting low internal standard recovery.
Standard SPE Experimental Workflow
Caption: A diagram illustrating the standard 5-step workflow for Solid-Phase Extraction.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. chromacademy.com [chromacademy.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. specartridge.com [specartridge.com]
- 11. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 12. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. biotage.com [biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hawach.com [hawach.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Stability of Deuterated Standards in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with deuterated standards in solution. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of deuterated standards in solution?
A1: The stability of deuterated standards in solution is influenced by several factors that can lead to degradation or isotopic exchange (H/D exchange). The most critical factors include:
-
Temperature: Higher temperatures accelerate the rates of both chemical degradation and H/D exchange.[1] It is crucial to store standards at the recommended temperature, which is typically refrigerated (2-8 °C) or frozen (-20 °C or lower).[2]
-
Solvent: Protic solvents (e.g., water, methanol) can facilitate H/D exchange, especially under acidic or basic conditions.[1] Whenever possible, aprotic solvents (e.g., acetonitrile, DMSO) are preferred for long-term storage.[2][3]
-
pH: Extreme pH values (high >8 or low <2) can catalyze H/D exchange.[1] Maintaining a pH between 2.5 and 7 generally minimizes this exchange.[1]
-
Light: Exposure to light can cause photodegradation of sensitive compounds. Storing standards in amber vials or in the dark is recommended.
-
Position of the Deuterium Label: The location of the deuterium atom on the molecule is critical. Labels on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1]
Q2: What is Hydrogen-Deuterium (H/D) exchange and why is it a concern?
A2: Hydrogen-Deuterium (H/D) exchange is a chemical process where a deuterium atom on a deuterated standard is replaced by a hydrogen atom from the surrounding solvent or matrix. This is a significant issue in quantitative analysis, particularly in mass spectrometry, as it alters the mass-to-charge ratio (m/z) of the internal standard. This can lead to inaccurate quantification, as the signal for the deuterated standard decreases while a signal for the unlabeled analyte may appear or increase, causing an underestimation of the true analyte concentration.
Q3: My deuterated internal standard elutes slightly earlier than the unlabeled analyte in reverse-phase chromatography. Is this normal?
A3: Yes, this is a well-known phenomenon called the "chromatographic isotope effect" or "deuterium isotope effect".[3][4] In reverse-phase chromatography, deuterated compounds are often slightly less retentive and therefore elute a little earlier than their non-deuterated counterparts.[3][5] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity. While often a small shift, it can be problematic if it leads to differential matrix effects between the analyte and the internal standard.[4]
Q4: How can I determine the isotopic purity of my deuterated standard?
A4: The isotopic purity of a deuterated standard can be determined using a couple of analytical techniques:
-
Mass Spectrometry (MS): By infusing a solution of the standard into a high-resolution mass spectrometer, you can observe the isotopic distribution. The relative intensities of the peaks corresponding to the deuterated and any unlabeled or partially labeled species can be used to calculate the isotopic purity.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) can be used to estimate the degree of deuteration by the absence or reduction of signals at the positions where deuterium atoms are located, relative to other protons in the molecule.[5] Deuterium NMR (²H NMR) can also be used to directly observe the deuterium signals and assess purity.
Troubleshooting Guides
Guide 1: Inaccurate or Inconsistent Quantitative Results
Problem: You are observing high variability, poor accuracy, or a drift in your quantitative results over an analytical run.
| Potential Cause | Troubleshooting Steps |
| H/D Exchange | 1. Review Label Position: Check the Certificate of Analysis (CoA) to ensure the deuterium labels are on stable, non-exchangeable positions. Avoid labels on heteroatoms (-OH, -NH, -SH).[1][4] 2. Control pH: Maintain the pH of your solutions between 2.5 and 7 to minimize exchange.[1] 3. Use Aprotic Solvents: For stock solutions, use aprotic solvents like acetonitrile or DMSO. Minimize the time the standard is in protic solvents.[1][3] 4. Control Temperature: Keep samples and standards cool (e.g., 4°C in the autosampler) to slow down the exchange rate.[1] |
| Presence of Unlabeled Analyte in Standard | 1. Check CoA: Review the CoA for the specified isotopic purity.[5] 2. Analyze Standard Alone: Inject a high concentration of the deuterated standard solution and look for a signal at the m/z of the unlabeled analyte.[6] |
| Chromatographic Shift and Differential Matrix Effects | 1. Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve co-elution of the analyte and the deuterated standard.[5] 2. Perform Post-Extraction Spike Analysis: To assess matrix effects, compare the signal of the standard in a clean solution versus a post-extraction spiked blank matrix sample.[7] |
| Standard Degradation | 1. Verify Storage Conditions: Ensure the standard is stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Prepare working solutions more frequently from a fresh stock. |
Guide 2: Decreasing Internal Standard Signal Over Time
Problem: The peak area of your deuterated internal standard consistently decreases over a sequence of injections.
| Potential Cause | Troubleshooting Steps |
| H/D Exchange in Autosampler | 1. Perform a Stability Study: Prepare a solution of the deuterated standard in your mobile phase or sample diluent. Analyze it immediately (T=0) and then at regular intervals (e.g., 1, 4, 8, 24 hours) while it sits in the autosampler. A progressive decrease in the deuterated standard's signal and/or an increase in the unlabeled signal indicates exchange. 2. Cool the Autosampler: Set the autosampler temperature to a lower value (e.g., 4°C) to slow down the exchange rate.[1] |
| Adsorption to Vials or Tubing | 1. Use Different Vials: Try using vials made of a different material (e.g., polypropylene instead of glass) or silanized glass vials. 2. Modify Mobile Phase: Small additions of an organic solvent or an acid/base to the mobile phase can sometimes reduce adsorption. |
| Chemical Degradation in Solution | 1. Investigate Solvent Compatibility: Ensure the standard is stable in the chosen solvent. Check for reactivity with any additives in the mobile phase. 2. Prepare Fresh Working Standards: If the standard is known to be unstable in the working solution, prepare it fresh before each analytical run. |
Quantitative Data Summary
The rate of H/D exchange is highly dependent on the specific molecular structure of the deuterated standard, the position of the deuterium label, and the experimental conditions. The following table provides a qualitative summary of the risk of H/D exchange under different conditions.
| Factor | Condition | Risk of H/D Exchange | Recommendation |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange.[1] |
| Temperature | High | High | Store and analyze at low temperatures (e.g., 4°C).[1] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile, THF) when possible.[1] |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions.[1] |
| Label Position | Alpha to Carbonyl | Moderate | Be cautious with pH and temperature. |
| Label Position | Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions. |
Experimental Protocols
Protocol 1: Stability Testing of Deuterated Standard in Solution
Objective: To evaluate the stability of a deuterated standard under specific storage or analytical conditions (e.g., in the autosampler).
Methodology:
-
Prepare Test Solution: Prepare a solution of the deuterated standard in the solvent of interest (e.g., mobile phase, sample diluent) at a concentration that gives a strong signal in your analytical system.
-
Initial Analysis (T=0): Immediately after preparation, inject the solution into the LC-MS system and acquire the data. This will serve as your baseline.
-
Incubation: Store the test solution under the conditions you want to evaluate (e.g., in a capped vial in the autosampler at 4°C, or on the benchtop at room temperature).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), inject the test solution and acquire data using the same analytical method.
-
Data Analysis:
-
Monitor the peak area of the deuterated standard at each time point. A significant decrease in peak area suggests degradation or adsorption.
-
Monitor the m/z channel for the corresponding unlabeled analyte. A significant increase in this signal over time is indicative of H/D exchange.
-
Calculate the percentage of the standard remaining at each time point relative to T=0.
-
Protocol 2: Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic purity of a deuterated standard and quantify the amount of unlabeled analyte present.
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of the deuterated standard in a suitable solvent at a concentration significantly higher than that used in your quantitative assay. This ensures that even low-level isotopic impurities are detectable.
-
Mass Spectrometric Analysis:
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump. Acquire a high-resolution, full-scan mass spectrum.
-
LC-MS Analysis: Alternatively, inject the solution onto an LC column and acquire full-scan mass spectra across the chromatographic peak.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of the fully deuterated standard (e.g., M+n, where n is the number of deuterium atoms).
-
Identify the peak corresponding to the molecular ion of the unlabeled analyte (M+0) and any partially deuterated species.
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks (unlabeled, partially deuterated, and fully deuterated).[6]
-
Visualizations
Caption: Factors influencing the stability of deuterated standards.
Caption: Troubleshooting workflow for inaccurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Injection Volume for Trace Phthalate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for the detection of trace levels of phthalates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background phthalate contamination?
A1: Phthalates are ubiquitous in laboratory environments, leading to frequent background contamination. The most common sources include:
-
Laboratory Consumables: Many plastic items can leach phthalates, including pipette tips, vials, tubing (especially PVC), and laboratory gloves.[1] Vinyl or PVC gloves are a significant source of phthalates like DEHP and can easily contaminate samples upon contact with solvents.[1]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[1] It is crucial to test all solvents and reagents for their phthalate content.[1] Water from purification systems may also be a source of contamination if plastic tubing is used.[1]
-
Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from building materials, furniture, and equipment.[1] These airborne particles can settle on surfaces and contaminate samples.
-
Instrumentation: Components within analytical instruments, such as solvent lines, seals, and pump components, can leach phthalates.[1] The injection port of a gas chromatograph can also accumulate contamination.[1]
Q2: Which phthalates are most commonly detected as background contaminants?
A2: The most frequently observed background phthalates are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), due to their widespread use as plasticizers in many common plastics.[1] Other commonly detected phthalates include Diisobutyl phthalate (DiBP), Benzyl butyl phthalate (BBP), and Diethyl phthalate (DEP).[1]
Q3: How does injection volume impact the sensitivity of trace phthalate detection?
A3: Increasing the injection volume can enhance the sensitivity of trace phthalate detection by introducing a larger mass of the analyte into the analytical system. However, this approach has limitations and potential drawbacks. An excessively large injection volume can lead to poor peak shapes, such as fronting or tailing, which can negatively affect resolution and integration, thereby compromising the accuracy of quantification.[2][3] It is essential to optimize the injection volume to achieve a balance between sensitivity and chromatographic performance.
Q4: When should I use splitless injection versus split injection for phthalate analysis?
A4: For trace-level analysis of phthalates, splitless injection is generally the preferred technique.[4] In this mode, the entire sample is transferred to the GC column, maximizing sensitivity.[4] Split injection is more suitable for concentrated samples to avoid overloading the column.[4]
Q5: What is Selected Ion Monitoring (SIM) mode, and why is it beneficial for trace phthalate analysis?
A5: Selected Ion Monitoring (SIM) is a mass spectrometry acquisition mode that significantly enhances sensitivity and selectivity compared to full-scan mode.[4] In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target phthalates.[4] This targeted approach allows for longer dwell times on the ions of interest, which improves the signal-to-noise ratio and results in lower limits of detection (LOD) and quantification (LOQ).[4] Many phthalates share a common fragment ion at m/z 149, which is often used as a quantifier or qualifier ion in SIM mode.[4]
Troubleshooting Guides
Problem 1: High background levels of common phthalates (e.g., DEHP, DBP) in blanks and samples.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | 1. Analyze a fresh bottle of high-purity solvent directly. 2. If the new solvent is clean, consider filtering your working solvent through a cleaned, phthalate-free filtration system.[4] 3. Use smaller bottles of solvents to minimize contamination from laboratory air over time.[4] |
| Leaching from Lab Consumables | 1. Systematically replace plastic consumables (pipette tips, vials, caps) with glass alternatives where possible and re-run blanks.[4] 2. Ensure all glassware is rigorously cleaned with a suitable solvent and baked at a high temperature to remove organic residues.[5] |
| Contaminated GC-MS System | 1. Replace the injector septum and liner. Use high-temperature, low-bleed septa.[4] 2. Bake out the GC column according to the manufacturer's instructions.[4] 3. Check for contamination from carrier gas lines or gas traps.[4] |
Problem 2: Poor peak shape (tailing or fronting) after increasing injection volume.
| Possible Cause | Troubleshooting Step |
| Column Overload | 1. If peaks are fronting, the column may be overloaded.[4] Dilute the sample. 2. If using splitless injection, consider switching to a split injection with a small split ratio to reduce the amount of sample reaching the column.[4] |
| Inlet and Column Activity | 1. Peak tailing can be caused by active sites in the inlet or column.[4] Use a new, deactivated liner.[4] 2. Condition the column at a high temperature or trim the first few centimeters from the inlet end to remove active sites.[4] |
| Incompatible Sample Solvent | 1. The sample solvent should ideally have a lower eluotropic strength than the mobile phase (for LC) or be compatible with the stationary phase (for GC). 2. If possible, dissolve the sample in the initial mobile phase (for LC) or a solvent with a lower boiling point than the initial oven temperature (for GC) to ensure good peak focusing. |
Problem 3: Low sensitivity or poor recovery of phthalates.
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Extraction | 1. Optimize the sample preparation method. This may involve adjusting the solvent type, extraction time, or pH.[4] 2. Consider alternative extraction techniques like solid-phase extraction (SPE) to concentrate analytes and remove matrix interferences.[4] |
| Suboptimal MS Parameters | 1. Ensure the mass spectrometer is properly tuned.[4] 2. In SIM mode, verify that the correct quantifier and qualifier ions are selected and that the dwell times are optimized for sensitivity.[4] |
| Incorrect Injection Technique | 1. For manual injections, ensure a consistent and rapid injection technique. 2. For autosamplers, verify the injection volume accuracy and precision. |
Experimental Protocols
Protocol 1: Generalized Liquid-Liquid Extraction (LLE) for Aqueous Samples
-
Sample Preparation:
-
To a 100 mL glass separatory funnel, add 50 mL of the aqueous sample.
-
Spike the sample with an appropriate internal standard.
-
Add 10 mL of high-purity n-hexane or another suitable non-polar solvent.[4]
-
-
Extraction:
-
Shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure.[4]
-
Allow the layers to separate for 10 minutes.[4]
-
Drain the lower aqueous layer and collect the upper organic layer.[4]
-
Repeat the extraction of the aqueous layer with a fresh 10 mL portion of n-hexane.[4]
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them by passing them through a glass column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Protocol 2: Generalized GC-MS Parameters for Trace Phthalate Analysis
| Parameter | Typical Setting | Rationale |
| Injection Mode | Splitless | To maximize the transfer of trace analytes to the column for enhanced sensitivity.[4] |
| Injection Volume | 1-2 µL | A starting point for optimization. Larger volumes may be possible but require careful evaluation for peak shape.[6][7][8][9] |
| Inlet Temperature | 280-290 °C | To ensure efficient volatilization of phthalates.[7][10] |
| Column | DB-5ms or equivalent | A common, robust column for semi-volatile organic compounds. |
| Oven Program | Initial 100-120°C, ramp to 300-310°C | A typical temperature program to separate a range of phthalates.[7][10] |
| Carrier Gas | Helium | An inert carrier gas suitable for GC-MS. |
| MS Mode | Selected Ion Monitoring (SIM) | For increased sensitivity and selectivity in trace analysis.[4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
reducing analytical variability with isotope dilution methods
This technical support center is designed to assist researchers, scientists, and drug development professionals in reducing analytical variability and troubleshooting common issues encountered when using isotope dilution methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
???+ question "Q1: My sample is not fully dissolving. How will this affect my results and what can I do?"
???+ question "Q2: I suspect analyte loss during sample preparation. How can I confirm and prevent this?"
Internal Standard (Spike)
???+ question "Q3: How do I select an appropriate isotopically labeled internal standard?"
???+ question "Q4: My spike concentration seems to be inaccurate. How can I verify it?"
Calibration Curve
???+ question "Q5: Why is my calibration curve non-linear even with an internal standard?"
???+ question "Q6: My R² value is high (>0.99), but my accuracy is poor for low-concentration standards. What is happening?"
Matrix Effects
???+ question "Q7: How do I know if I have matrix effects, and how can I mitigate them?"
Data Presentation
Table 1: Comparison of Isotope Dilution Methods vs. External Calibration
| Method | Description | Advantages | Limitations |
| External Calibration | A calibration curve is generated from standards prepared in a neat solvent. | Simple to perform. | Does not correct for matrix effects or analyte loss during sample preparation.[1] |
| Single Isotope Dilution (ID¹MS) | A known amount of an isotopically labeled standard is added to the sample. | Corrects for analyte loss and matrix effects.[2] Simpler than higher-order methods.[1] | Requires the exact concentration of the spike to be known with high confidence.[1] |
| Double Isotope Dilution (ID²MS) | Uses a primary assay standard to calibrate the spike concentration. | Highly accurate as it corrects for inaccuracies in the spike concentration.[1] | More complex and requires more measurements than single isotope dilution. |
| Quintuple Isotope Dilution (ID⁵MS) | A more advanced method involving multiple blends to achieve the highest accuracy. | Produces results equivalent to ID²MS with potentially lower uncertainty.[1] | Significantly more complex and time-consuming. |
Experimental Protocols
Protocol 1: General Workflow for Isotope Dilution Analysis
-
Sample Preparation: Accurately weigh a portion of the homogenized sample.
-
Spiking: Add a known amount of the isotopically labeled internal standard (spike) to the sample.[3]
-
Equilibration: Thoroughly mix the sample and spike to ensure complete homogenization and equilibration of the native analyte and the internal standard.[2][3] This may involve vortexing, shaking, or sonication.
-
Extraction and Cleanup: Perform the necessary extraction and cleanup steps to isolate the analyte and remove interfering matrix components.
-
Analysis by Mass Spectrometry: Analyze the prepared sample using a mass spectrometer (e.g., LC-MS, GC-MS) to measure the signal intensities of both the native analyte and the isotopically labeled internal standard.[4][3]
-
Data Analysis:
-
Integrate the peak areas for the native analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.[4]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]
-
Visualizations
Caption: Workflow of the Isotope Dilution Method.
Caption: Troubleshooting workflow for inaccurate results.
References
- 1. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Guide to Inter-laboratory Comparison of Phthalate Analysis Methods
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phthalates is critical for regulatory compliance, quality control, and safety assessment. This guide provides an objective comparison of the most common analytical methodologies for phthalate analysis, with a focus on inter-laboratory performance. The information presented is synthesized from various inter-laboratory comparison studies, proficiency tests, and validated analytical methods to assist in method selection and interpretation of results.
Comparison of Analytical Techniques
The two most prevalent and reliable methods for the determination of phthalates in a variety of matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the specific phthalates of interest, the sample matrix, and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like phthalates. It offers high chromatographic resolution, which is particularly advantageous for separating complex mixtures of phthalate isomers.[1][2] GC-MS is a simple, fast, and relatively inexpensive method that provides valuable mass spectral information for definitive identification.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for trace-level detection of phthalates.[1] This technique is particularly suitable for less volatile phthalates and can often be used with simpler "dilute-and-shoot" sample preparation methods, leading to higher sample throughput.[1] However, LC-MS/MS is more susceptible to matrix effects, which can impact accuracy and precision.[1]
A summary of the key characteristics of each technique is presented below:
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sensitivity | Good, with detection limits typically in the parts-per-billion (ppb) range. Higher sensitivity can be achieved with tandem MS (GC-MS/MS).[1] | Generally higher, especially with tandem MS, reaching parts-per-trillion (ppt) levels.[1] |
| Chromatographic Resolution | Generally offers better chromatographic resolution for phthalate determination.[2][3] | Resolution can be a limiting factor for complex mixtures of phthalate isomers. |
| Sample Preparation | Often requires extraction and sometimes derivatization. | Can often analyze samples with simpler "dilute-and-shoot" methods.[1] |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | More prone to matrix effects which can impact accuracy and precision.[1] |
| Compound Suitability | Ideal for volatile and semi-volatile compounds. | Suitable for a wider range of compounds, including less volatile and thermally labile ones. |
Inter-laboratory Performance Data
Inter-laboratory comparisons and proficiency testing (PT) schemes are crucial for assessing the comparability and accuracy of analytical methods across different laboratories. The following tables summarize performance data from such studies for common phthalates.
GC-MS Performance in Polymer Analysis
An inter-laboratory study involving six laboratories evaluated the performance of Thermal Desorption-GC-MS (TD-GC-MS) for the quantification of phthalates in polymers. The results demonstrated good recovery and reproducibility.
| Phthalate | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Diisobutyl phthalate (DIBP) | 92 | < 20 |
| Di-n-butyl phthalate (DBP) | 98 | < 20 |
| Benzyl butyl phthalate (BBP) | 103 | < 20 |
| Di(2-ethylhexyl) phthalate (DEHP) | 95 | < 20 |
| Di-n-octyl phthalate (DNOP) | 97 | < 20 |
| Diisononyl phthalate (DINP) | 99 | < 20 |
| Diisodecyl phthalate (DIDP) | 101 | < 20 |
Data synthesized from an international inter-laboratory study on TD-GC-MS.
LC-MS/MS Performance for Phthalate Metabolites in Urine
A quality assurance program involving 28 laboratories assessed the determination of phthalate and DINCH biomarkers in human urine using LC-MS/MS. The study highlighted the method's performance and the improvement in inter-laboratory reproducibility over four proficiency testing rounds.
| Biomarker | Inter-laboratory Reproducibility (RSD) (%) - All Labs | Inter-laboratory Reproducibility (RSD) (%) - Labs with Satisfactory Performance |
| Single-Isomer Phthalates | ||
| Mono-n-butyl phthalate (MnBP) | 24 | 17 |
| Mono(2-ethylhexyl) phthalate (MEHP) | 24 | 17 |
| Mixed-Isomer Phthalates | ||
| Mono-isononyl phthalate (MiNP) | 43 | 26 |
| Mono-isodecyl phthalate (MiDP) | 43 | 26 |
| DINCH Metabolites | 43 | 26 |
Data from the HBM4EU project on the proficiency of European laboratories in analyzing phthalate biomarkers.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results in phthalate analysis.
GC-MS Analysis of Phthalates in Polymers
This protocol is a general approach for the determination of phthalates in plastic materials.
1. Sample Preparation:
-
A representative portion of the polymer sample is accurately weighed.
-
The sample is dissolved in tetrahydrofuran (THF).
-
The polymer is then precipitated by adding a non-polar solvent like hexane.
-
The solution is filtered to remove the precipitated polymer.
-
An internal standard is added, and the sample is diluted to a known volume with cyclohexane.[4]
2. Instrumental Analysis:
-
An aliquot of the prepared sample is injected into the GC-MS system.
-
Gas Chromatograph (GC): A capillary column, such as a 5% phenyl-methylpolysiloxane phase, is typically used for separation. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute the phthalates.
-
Mass Spectrometer (MS): The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions for each phthalate.[5]
3. Quality Control:
-
A method blank and a fortified sample are analyzed with each batch of samples to check for contamination and assess recovery.
-
An internal standard is used for quantification to correct for variations in extraction efficiency and instrument response.
LC-MS/MS Analysis of Phthalate Metabolites in Urine
This protocol outlines a common procedure for the analysis of phthalate metabolites in biological matrices.
1. Sample Preparation:
-
A specific volume of the urine sample is taken.
-
Isotopically labeled internal standards and a buffer are added.
-
The sample undergoes enzymatic deconjugation to release the phthalate metabolites from their glucuronidated form.
-
The deconjugated metabolites are then extracted and concentrated using solid-phase extraction (SPE), either online or offline.
2. Instrumental Analysis:
-
The extracted sample is injected into the LC-MS/MS system.
-
Liquid Chromatograph (LC): A reverse-phase C18 column is commonly used for separation with a gradient elution of a mobile phase, typically consisting of a buffered aqueous solution and an organic solvent like methanol or acetonitrile.
-
Tandem Mass Spectrometer (MS/MS): The mass spectrometer is usually operated with an electrospray ionization (ESI) source in negative ion mode. Quantification is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
3. Quality Control:
-
Calibration standards are prepared and analyzed to create a calibration curve for quantification.
-
Quality control samples at different concentration levels are included in each analytical run to monitor the accuracy and precision of the method.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of phthalates. The choice between them should be guided by the specific analytical requirements, including the matrix, target analytes, and desired sensitivity. Inter-laboratory comparison studies demonstrate that with robust and standardized methods, both techniques can provide reliable and comparable data. For routine analysis of regulated phthalates in polymers, GC-MS offers excellent performance. For trace-level analysis of phthalate metabolites in complex biological matrices, LC-MS/MS is often the method of choice due to its superior sensitivity. The provided experimental workflows and performance data serve as a valuable resource for laboratories involved in phthalate analysis, promoting the generation of high-quality and consistent results.
References
Isotope Dilution Mass Spectrometry: The Gold Standard for Accuracy and Precision
A comparative guide for researchers, scientists, and drug development professionals.
In the realm of quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) is widely recognized as a definitive method, offering unparalleled accuracy and precision.[1][2] This guide provides an objective comparison of IDMS with other analytical techniques, supported by experimental data, to demonstrate its superior performance in demanding research and development environments.
The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to a sample.[3] This spike acts as an ideal internal standard because it is chemically identical to the analyte of interest.[2][4] After allowing the spike to fully equilibrate with the sample, the mixture is analyzed by mass spectrometry. The concentration of the analyte is then determined by measuring the ratio of the naturally occurring analyte to the isotopically labeled spike.[3] A key advantage of this method is that any sample loss during preparation and analysis will not affect the measured isotopic ratio, thus preserving the accuracy of the final result.[5]
Comparative Performance: IDMS vs. Other Methods
IDMS consistently outperforms other common quantification techniques, such as external and internal standard methods, particularly when dealing with complex sample matrices or when high accuracy is paramount.[1][6] The internal standard method helps to correct for variations in sample preparation and instrument response, but it relies on a standard that is chemically similar, but not identical, to the analyte.[6] IDMS takes this a step further by using an isotopically labeled analog, which behaves virtually identically to the analyte during extraction, ionization, and detection.[2]
| Method | Typical Accuracy (% Recovery or % Bias) | Typical Precision (% RSD) | Key Advantages | Limitations |
| Isotope Dilution Mass Spectrometry (IDMS) | 99-101% | < 1-2% | Highest accuracy and precision; corrects for matrix effects and sample loss.[1][3][5] | Higher cost and limited availability of isotopically labeled standards.[4] |
| Internal Standard Method | 95-105% | < 5% | Good precision; corrects for some instrumental and procedural variability.[6] | Accuracy can be affected by differences in chemical properties between the analyte and the internal standard. |
| External Standard Method | 90-110% | < 10% | Simple and inexpensive. | Prone to inaccuracies due to matrix effects, injection volume variations, and instrument drift.[6] |
| Standard Addition | 98-102% | < 3-5% | Compensates for matrix effects. | More time-consuming and requires a larger sample volume. |
This table summarizes typical performance characteristics. Actual performance may vary depending on the specific application, instrumentation, and laboratory practices.
Experimental Protocol: Quantification of 25-Hydroxyvitamin D in Serum by LC-IDMS/MS
The accurate measurement of vitamin D metabolites is crucial in clinical diagnostics. The following is a summarized protocol for the quantification of 25-hydroxyvitamin D3 [25(OH)D3] and 25-hydroxyvitamin D2 [25(OH)D2] in human serum using a candidate reference measurement procedure based on LC-IDMS/MS.[7][8]
1. Sample Preparation and Extraction:
-
A known amount of serum sample is spiked with a known amount of isotopically labeled internal standards (d6-25(OH)D3 and d3-25(OH)D2).[7]
-
The sample is allowed to equilibrate for approximately one hour at room temperature to ensure complete mixing of the native and labeled analytes.[8]
-
The pH of the sample is adjusted to ~9.8.[8]
-
Liquid-liquid extraction is performed using a hexane-ethyl acetate mixture to separate the vitamin D metabolites from the serum matrix.[8]
-
The organic layer is then evaporated to dryness under a stream of nitrogen.[8]
2. Calibration Standards:
-
Calibrators are prepared by mixing known amounts of unlabeled 25(OH)D3 and 25(OH)D2 standards with the isotopically labeled internal standards to create a range of mass ratios.[8]
3. LC-MS/MS Analysis:
-
The dried extracts and calibrators are reconstituted in methanol for analysis.[8]
-
Chromatographic separation is achieved using a reversed-phase column with an isocratic mobile phase.[7][8]
-
Detection is performed using a tandem mass spectrometer, often with atmospheric pressure chemical ionization (APCI) in positive ion mode.[7]
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native and labeled forms of 25(OH)D3 and 25(OH)D2.
4. Quantification:
-
The concentration of 25(OH)D3 and 25(OH)D2 in the serum sample is calculated based on the measured isotope ratios and the known amount of the added internal standards.
IDMS Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Candidate Reference Measurement Procedure for Quantifying Serum Concentrations of 25-Hydroxyvitamin D3 and 25-Hydroxyvitamin D2 Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Candidate Reference Measurement Procedure for the Determination of 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in Human Serum Using Isotope-Dilution Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: A Head-to-Head Comparison of SPE Cartridges for Phthalate Analysis
A deep dive into the extraction efficiencies of common Solid-Phase Extraction (SPE) cartridges is crucial for researchers and scientists in environmental monitoring and food safety. This guide offers a comparative analysis of various SPE cartridges, focusing on their performance characteristics for the extraction of phthalates, a class of ubiquitous and potentially harmful plasticizers. Experimental data from multiple studies have been aggregated to provide a clear, data-driven comparison to aid in method development and selection.
Phthalates are prevalent environmental contaminants that have raised significant health concerns due to their endocrine-disrupting properties. Accurate quantification of these compounds in various matrices, such as water and beverages, is paramount. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers high enrichment factors and clean extracts. The choice of SPE sorbent is a critical parameter that dictates the efficiency and reliability of the entire analytical method. This guide focuses on the performance of commonly used SPE cartridges, providing a valuable resource for laboratory professionals.
Comparative Analysis of SPE Cartridge Performance
The selection of an appropriate SPE cartridge is contingent on the specific phthalates being analyzed and the sample matrix. To facilitate this selection process, the following table summarizes the recovery data for various phthalates using different SPE cartridges as reported in peer-reviewed literature.
| Phthalate | SPE Cartridge | Average Recovery (%) | Reference |
| Dimethyl phthalate (DMP) | Sep-Pak C18 | ~95% | [1] |
| Diethyl phthalate (DEP) | Sep-Pak C18 | ~98% | [1] |
| Dibutyl phthalate (DBP) | Sep-Pak C18 | ~100% | [1] |
| Dioctyl phthalate (DOP) | Sep-Pak C18 | ~92% | [1] |
| Dimethyl phthalate (DMP) | Oasis HLB | >80% | [2] |
| Dipropyl phthalate (DPP) | Oasis HLB | >80% | [2] |
| Di-n-butyl phthalate (DBP) | Oasis HLB | >80% | [2] |
| Benzyl butyl phthalate (BBP) | Oasis HLB | >80% | [2] |
| Dicyclohexyl phthalate (DCHP) | Oasis HLB | >80% | [2] |
| Di-(2-ethylhexyl) phthalate (DEHP) | Oasis HLB | <80% | [2] |
| Di-n-octyl phthalate (DOP) | Oasis HLB | <80% | [2] |
| Dimethyl phthalate (DMP) | Resin-based COF | 97.99–100.56% (in water) | [3] |
| Diethyl phthalate (DEP) | Resin-based COF | 97.99–100.56% (in water) | [3] |
| Dibutyl phthalate (DBP) | Resin-based COF | 97.99–100.56% (in water) | [3] |
| Dioctyl phthalate (DOP) | Resin-based COF | 97.99–100.56% (in water) | [3] |
Note: The recovery percentages are approximate values derived from the referenced studies and may vary based on specific experimental conditions.
Studies have shown that for a general screening of various phthalates in water samples, C18 cartridges, such as the Sep-Pak C18, provide excellent extraction performance[1]. The dominant retention mechanism for phthalates on C18 is the reversed-phase interaction[1]. For more polar phthalates, hydrophilic-lipophilic balanced (HLB) cartridges have been optimized and show good recoveries for compounds like DMP, DPP, DBP, BBP, and DCHP[2]. However, for less polar, higher molecular weight phthalates like DEHP and DOP, HLB cartridges may show lower recovery rates[2].
Emerging materials like resin-based covalent organic frameworks (COFs) have demonstrated superior performance, with recoveries close to 100% for several phthalates in both water and beverage samples, outperforming some traditional commercial SPE columns[3].
Experimental Protocols
The following are generalized experimental protocols for SPE of phthalates based on the reviewed literature. It is essential to optimize these procedures for specific applications and matrices.
Protocol 1: Phthalate Extraction from Water using C18 Cartridges[1]
-
Cartridge Conditioning: The Sep-Pak C18 cartridge is first conditioned with a suitable organic solvent, such as methanol, to activate the sorbent. This is followed by washing with deionized water to remove the excess solvent and prepare the cartridge for the aqueous sample.
-
Sample Loading: The aqueous sample, with its pH adjusted (e.g., to pH 5 for optimal recovery), is passed through the conditioned cartridge at a controlled flow rate.
-
Washing: The cartridge is washed with deionized water to remove any polar impurities that may have been retained.
-
Elution: The retained phthalates are eluted from the cartridge using a small volume of an appropriate organic solvent, such as a mixture of methanol and isopropanol. The eluate is then collected for analysis by HPLC-PDA or another suitable analytical instrument.
Protocol 2: Phthalate Extraction from Liquid Pharmaceutical Preparations using HLB Cartridges[2]
-
Cartridge Conditioning: The Oasis HLB cartridge is conditioned with methanol followed by water.
-
Sample Loading: The liquid pharmaceutical sample is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with water to remove water-soluble interferences.
-
Elution: The phthalates are eluted with acetonitrile containing 1% formic acid. The acidified eluent helps to disrupt the interactions between the phthalates and the HLB sorbent, leading to higher recoveries.
Experimental Workflow for Phthalate Analysis
The following diagram illustrates a typical workflow for the analysis of phthalates in liquid samples using SPE.
Figure 1. A generalized workflow for the analysis of phthalates using Solid-Phase Extraction.
References
A Comparative Guide to LC-MS/MS and GC-MS for Phthalate Monoester Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of phthalate monoesters, the primary metabolites of phthalate plasticizers, is crucial for assessing human exposure and understanding potential health risks. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for your analytical needs.
At a Glance: LC-MS/MS vs. GC-MS
| Feature | LC-MS/MS | GC-MS |
| Principle | Separation of compounds in the liquid phase followed by mass analysis. | Separation of volatile and thermally stable compounds in the gas phase followed by mass analysis. |
| Sample Derivatization | Generally not required for phthalate monoesters.[1] | Often requires derivatization (e.g., methylation) to increase volatility and improve chromatographic performance.[2] |
| Sensitivity | Generally higher, with detection limits often in the sub-ng/mL range.[3][4] | Good sensitivity, but may be lower than LC-MS/MS for some analytes without derivatization.[5] |
| Selectivity | High selectivity due to Multiple Reaction Monitoring (MRM) mode.[1] | Good selectivity, especially with Selected Ion Monitoring (SIM) or tandem MS (GC-MS/MS).[6][7] |
| Matrix Effects | More prone to ion suppression or enhancement, which can affect accuracy.[8] | Less susceptible to matrix effects compared to LC-MS/MS.[6] |
| Throughput | Can be high due to simpler sample preparation.[9][10] | Can be lower due to the need for derivatization and longer run times for some methods. |
| Compound Suitability | Ideal for a wide range of polar and non-polar compounds, including thermally labile ones. | Best for volatile and semi-volatile compounds that are thermally stable. |
Quantitative Performance: A Side-by-Side Comparison
The following tables summarize the quantitative performance data for phthalate monoester analysis using LC-MS/MS and GC-MS, as reported in various studies.
Table 1: LC-MS/MS Quantitative Performance for Phthalate Monoesters
| Analyte | Matrix | LOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| Mono-methyl phthalate (MMP) | Urine | 0.3 | 1 - 100 | 95 - 105 | [4] |
| Mono-ethyl phthalate (MEP) | Urine | 0.3 | 1 - 100 | 96 - 104 | [4] |
| Mono-n-butyl phthalate (MBP) | Urine | 1.0 | 2 - 200 | 97 - 103 | [4] |
| Mono-benzyl phthalate (MBzP) | Urine | 0.3 | 1 - 100 | 98 - 102 | [4] |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Urine | 1.0 | 2 - 200 | 96 - 104 | [4] |
| Monomethyl phthalate (mMP) | Human Milk | 0.01 (LOD) | - | - | [3] |
| Monoethyl phthalate (mEP) | Human Milk | 0.01 (LOD) | - | - | [3] |
| Mono-n-butyl phthalate (mBP) | Human Milk | 0.1 (LOD) | - | - | [3] |
| Monobenzyl phthalate (mBzP) | Human Milk | 0.1 (LOD) | - | - | [3] |
| Mono-(2-ethylhexyl) phthalate (mEHP) | Human Milk | 0.5 (LOD) | - | - | [3] |
| Monoisononyl phthalate (mNP) | Human Milk | 0.5 (LOD) | - | - | [3] |
Table 2: GC-MS Quantitative Performance for Phthalate Monoesters
| Analyte | Matrix | LOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| Monoethyl phthalate (MEP) | Urine | - | - | 86.3 - 119 | [2] |
| Mono-n-butyl phthalate (MBP) | Urine | - | - | 86.3 - 119 | [2] |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Urine | - | - | 86.3 - 119 | [2] |
| Monoisononyl phthalate (MINP) | Urine | - | - | 86.3 - 119 | [2] |
| Monobenzyl phthalate (MBzP) | Urine | - | - | 86.3 - 119 | [2] |
| Monomethyl phthalate (MMP) | Standard | 0.04 (LOQ in µg/L) | 0.025 - 50 (ng injected) | - | [5] |
| Monoethyl phthalate (MEP) | Standard | 0.04 (LOQ in µg/L) | 0.025 - 50 (ng injected) | - | [5] |
| Mono-n-butyl phthalate (MnBP) | Standard | 0.4 (LOQ in µg/L) | 2 - 50 (ng injected) | - | [5] |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Standard | 0.6 (LOQ in µg/L) | 0.6 - 50 (ng injected) | - | [5] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for both LC-MS/MS and GC-MS analysis of phthalate monoesters.
LC-MS/MS Method for Phthalate Monoester Analysis in Urine
1. Sample Preparation (Solid-Phase Extraction - SPE): [4]
-
To 1 mL of urine, add an internal standard solution.
-
Perform enzymatic deconjugation to release the conjugated monoesters.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the phthalate monoesters with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions: [1][4]
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm × 2.1 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient of water (often with a modifier like ammonium acetate) and an organic solvent like methanol or acetonitrile is typically employed.[11]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[1][11]
-
Injection Volume: 10-20 µL.
3. Mass Spectrometry (MS/MS) Conditions: [1][4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phthalate monoesters.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte to enhance sensitivity and selectivity.[1]
GC-MS Method for Phthalate Monoester Analysis in Urine
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization): [2]
-
To a urine sample, add an internal standard.
-
Perform enzymatic deconjugation.
-
Acidify the sample and extract the monoesters with an organic solvent (e.g., hexane).
-
Evaporate the organic extract.
-
Perform derivatization by adding a methylating agent (e.g., diazomethane) to convert the monoesters to their more volatile methyl esters.
-
Purify the derivatized extract using a cleanup step, such as a Florisil column.
-
Concentrate the final extract before GC-MS analysis.
2. Gas Chromatography (GC) Conditions: [2]
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[12]
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a final temperature.
-
Injection Mode: Splitless injection is common for trace analysis.
3. Mass Spectrometry (MS) Conditions: [5][7]
-
Ionization Mode: Electron Impact (EI) ionization is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to increase sensitivity by monitoring characteristic ions for each phthalate monoester.[7] Full scan mode can be used for initial identification.
Visualization of Analytical Workflows
Caption: Comparative workflow for phthalate monoester analysis using LC-MS/MS and GC-MS.
Caption: Decision tree for selecting between LC-MS/MS and GC-MS for phthalate monoester analysis.
Conclusion: Making the Right Choice
Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of phthalate monoesters.
LC-MS/MS is often favored for its high sensitivity, selectivity, and the ability to analyze samples with minimal preparation and without the need for derivatization.[1] This makes it particularly suitable for high-throughput analysis and for thermally labile or less volatile compounds. However, it can be more susceptible to matrix effects, which requires careful method development and validation.[8]
GC-MS is a robust and reliable technique that often provides excellent chromatographic resolution.[13][14] It is generally less prone to matrix effects. The main drawback for phthalate monoester analysis is the common requirement for derivatization to improve volatility, which can add time and complexity to the sample preparation workflow.[2] However, recent advancements have shown the potential for direct GC-MS analysis without derivatization.[5]
Ultimately, the choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the target analytes, the sample matrix, the required sensitivity, desired sample throughput, and the available instrumentation. For analyses demanding the highest sensitivity and simpler sample preparation, LC-MS/MS is often the preferred method. For applications where robustness and high chromatographic resolution are paramount and derivatization is an acceptable step, GC-MS remains an excellent choice.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of phthalate monoesters in human milk, consumer milk, and infant formula by tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Advantages of GC-MS/MS for the Analysis of Phthalate Esters in Diet Samples | SHIMADZU CORPORATION [shimadzu.com]
- 7. Phthalates by GC/MS vs GC-FID - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. s4science.at [s4science.at]
- 11. sciex.com [sciex.com]
- 12. peakscientific.com [peakscientific.com]
- 13. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 14. gcms.cz [gcms.cz]
Navigating the Low Levels: A Comparative Guide to Establishing Limits of Detection and Quantification for Phthalates
For researchers, scientists, and drug development professionals, the precise and accurate measurement of phthalates at trace levels is paramount for ensuring product safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for establishing the limits of detection (LOD) and quantification (LOQ) for this ubiquitous class of plasticizers. We delve into the experimental data, detailed protocols, and workflows to equip you with the knowledge to select and implement the most suitable method for your analytical needs.
The determination of LOD and LOQ is a critical component of method validation, defining the boundaries of an analytical method's performance. The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1] These values are crucial for assessing the suitability of a method for its intended purpose, particularly when dealing with trace-level contaminants like phthalates in pharmaceuticals, food contact materials, and biological matrices.
Comparing the Titans: GC-MS vs. LC-MS/MS for Phthalate Analysis
The two most prevalent and robust analytical techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Both offer high sensitivity and selectivity, but their principles of operation lead to distinct advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS) has long been a workhorse for phthalate analysis due to its excellent separation efficiency for volatile and semi-volatile compounds. When coupled with a mass spectrometer, it provides high sensitivity and specificity, allowing for the detection of phthalates at very low levels.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, particularly for the analysis of a broader range of phthalates, including those that are less volatile or thermally labile. This technique offers exceptional sensitivity and selectivity, often with simpler sample preparation requirements compared to GC-MS.[4]
The choice between GC-MS and LC-MS/MS will depend on several factors, including the specific phthalates of interest, the complexity of the sample matrix, and the required level of sensitivity.
At a Glance: LOD and LOQ Values for Common Phthalates
The following table summarizes typical LOD and LOQ values reported in the literature for common phthalates using various analytical methods and in different sample matrices. This data provides a benchmark for expected performance and aids in method selection.
| Phthalate | Analytical Method | Sample Matrix | LOD | LOQ | Reference |
| Dimethyl phthalate (DMP) | GC-MS | Water | 0.71 µg/L | - | [5] |
| Diethyl phthalate (DEP) | GC-MS | Water | - | - | [5] |
| Dibutyl phthalate (DBP) | GC-MS | Food Packaging | 0.03 µg/L | 0.10 µg/L | [5] |
| Diisobutyl phthalate (DIBP) | GC-MS | Food Packaging | - | - | [5] |
| Benzyl butyl phthalate (BBP) | GC-MS | Food Packaging | 0.03 µg/L | 0.10 µg/L | [5] |
| Di(2-ethylhexyl) phthalate (DEHP) | GC-MS | Food Packaging | - | - | [5] |
| Di-n-octyl phthalate (DNOP) | GC-MS | Food Packaging | - | - | [5] |
| Dimethyl phthalate (DMP) | LC-MS/MS | Distilled Beverages | - | 1 ppb | [6] |
| Diethyl phthalate (DEP) | LC-MS/MS | Distilled Beverages | - | 1 ppb | [6] |
| Dibutyl phthalate (DBP) | LC-MS/MS | Distilled Beverages | - | 1 ppb | [6] |
| Benzyl butyl phthalate (BBP) | LC-MS/MS | Distilled Beverages | - | 1 ppb | [6] |
| Di(2-ethylhexyl) phthalate (DEHP) | LC-MS/MS | Distilled Beverages | - | 1 ppb | [6] |
| Di-n-octyl phthalate (DNOP) | LC-MS/MS | Distilled Beverages | - | 1 ppb | [6] |
| Diisononyl phthalate (DINP) | LC-MS/MS | Distilled Beverages | 5 ppb | 10 ppb | [6] |
The Path to Reliable Limits: A General Workflow
The process of establishing the LOD and LOQ for phthalates involves a systematic approach to method validation. The following diagram illustrates the key steps in this workflow.
In the Lab: Detailed Experimental Protocols
Reproducible and reliable results are built upon well-defined experimental protocols. Below are detailed methodologies for the two primary analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of phthalates in a solid or liquid matrix using GC-MS.
References
A Comparative Guide to Methods for Assessing Phthalate Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies used to assess human exposure to phthalates. Phthalates are a class of synthetic chemicals widely used as plasticizers, and their potential as endocrine disruptors has made their accurate quantification a critical aspect of environmental health and toxicological research. This document outlines the primary approaches for exposure assessment, presents supporting data for their validation, and provides detailed experimental protocols for the most prevalent method.
Comparison of Exposure Assessment Strategies
The two primary strategies for assessing phthalate exposure are indirect assessment and biomonitoring.[1][2][3] Indirect methods rely on measuring phthalate concentrations in various environmental media, while biomonitoring involves the direct measurement of phthalate metabolites in human biological samples.[1][2]
| Feature | Indirect Exposure Assessment | Biomonitoring |
| Principle | Measurement of phthalates in environmental media (air, water, food, dust) and estimating intake based on exposure models.[1][2] | Measurement of phthalate metabolites in biological samples (primarily urine) to determine the internal dose.[1][2][4] |
| Primary Application | Identifying sources of exposure and the relative importance of different exposure pathways.[1] | Quantifying the total absorbed dose from all exposure sources.[1] |
| Sample Types | Air, water, food, dust, consumer products.[1] | Urine, blood (serum, plasma), breast milk, amniotic fluid.[5][6] |
| Analytes | Parent phthalate diesters (e.g., DEHP, DBP).[1] | Phthalate monoester and oxidative metabolites (e.g., MEHP, MnBP).[2][4] |
| Advantages | - Useful for identifying specific sources of contamination.[1]- Can be used to model population-level exposures. | - Provides a more accurate measure of internal exposure by accounting for all routes of absorption.[1]- Less susceptible to sample contamination with parent phthalates during analysis.[1]- Reflects an integrated exposure from multiple sources.[5] |
| Limitations | - Prone to contamination during sample collection and analysis.[1]- Uncertainty in exposure models due to variability in individual behaviors and absorption rates.[1]- May not capture all relevant exposure pathways.[1] | - Does not identify the specific sources of exposure.[1]- Short half-life of metabolites requires careful consideration of sample timing to represent long-term exposure.[5]- Physiological variability can influence metabolite concentrations.[1] |
Recommendation: For assessing the total internal dose and potential health risks in human studies, biomonitoring of urinary phthalate metabolites is the preferred method.[1][4] Indirect methods are valuable for source identification and environmental monitoring.[1]
Cross-Validation of Analytical Methods for Biomonitoring
The gold standard for quantifying phthalate metabolites in urine is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[7][8][9] The robustness and reliability of these methods are ensured through rigorous cross-validation and ruggedness testing.[10]
A study on the cross-validation of different analytical approaches for urinary phthalate metabolites demonstrated high reproducibility and accuracy. The correlation plots for concentration data of each analyte from split sample analysis using three different methods produced linear curves with R² values greater than 0.98.[10] The slopes and intercepts were not statistically different from 1 and 0, respectively, indicating strong agreement between the methods.[10]
| Parameter | Method 1 (Automated SPE-HPLC-MS/MS) | Method 2 (Manual SPE-HPLC-MS/MS) | Method 3 (On-line SPE-HPLC-MS/MS) |
| Sample Volume | 100 µL[7] | 200 µL[11] | 100 µL[7] |
| Throughput | High (unattended extraction of up to 100 samples)[12] | Lower | High (run time of 27 min including preconcentration)[7] |
| Precision (CV) | Intraday: 1.8-13.8%, Interday: 2.7-14%[13] | Within acceptable 15% range[11] | Inter- and intraday CVs <10%[7] |
| Accuracy (Spiked Recoveries) | ~100%[7] | Within acceptable 15% range[11] | ~100%[7] |
| Limits of Detection (LOD) | 0.11 - 0.90 ng/mL[7] | 0.3 - 1.0 ng/mL[11] | Low ng/mL range[12] |
Experimental Protocols
Protocol: Quantification of Phthalate Metabolites in Human Urine by HPLC-MS/MS
This protocol describes a common method for the analysis of phthalate metabolites in urine using enzymatic deconjugation followed by on-line solid-phase extraction (SPE) coupled with HPLC-MS/MS.[7]
1. Sample Preparation:
-
Thaw frozen urine samples and vortex to ensure homogeneity.[8]
-
Pipette 100 µL of urine into a clean tube.[7]
-
Add an internal standard solution containing isotopically labeled versions of the target phthalate metabolites.[11]
-
Add β-glucuronidase enzyme and an ammonium acetate buffer (pH 6.5) to deconjugate the glucuronidated metabolites.[8]
-
Incubate the mixture at 37°C for 90 minutes.[8]
2. On-line Solid-Phase Extraction (SPE):
-
Inject the prepared sample into the HPLC system.
-
The sample is first loaded onto an extraction column where the phthalate metabolites are retained while salts and other matrix components are washed away.[7]
-
The retained metabolites are then eluted from the extraction column onto the analytical column by a change in the mobile phase.[7]
3. HPLC Separation:
-
The phthalate metabolites are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[7]
4. MS/MS Detection:
-
The separated metabolites are ionized using electrospray ionization (ESI) in negative ion mode.[11]
-
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8] Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard for high selectivity and sensitivity.[8]
Visualizations
Experimental Workflow
Caption: Workflow for urinary phthalate metabolite analysis.
Phthalate Metabolism and Signaling Pathways
Caption: Phthalate metabolism and interaction with cellular receptors.
References
- 1. Modeling Human Exposure to Phthalate Esters: A Comparison of Indirect and Biomonitoring Estimation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Exposure Assessment Issues in Epidemiology Studies of Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Cross validation and ruggedness testing of analytical methods used for the quantification of urinary phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Evaluating the Robustness of Analytical Methods with Deuterated Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of quantitative analytical data is paramount. In techniques such as liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard (IS) is critical to ensure accuracy and precision by correcting for variability during sample processing and analysis.[1][2] Among the various types of internal standards, deuterated standards—a form of stable isotope-labeled (SIL) internal standards—are widely regarded as the "gold standard," particularly in bioanalytical assays.[1][3] This guide provides an objective comparison of the robustness of analytical methods employing deuterated standards against those using other alternatives, supported by experimental data and detailed methodologies.
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium.[4] This substitution results in a compound that is chemically almost identical to the analyte but with a higher mass, allowing it to be differentiated by a mass spectrometer.[3][4] The core advantage of using a deuterated standard is its ability to closely mimic the analyte throughout the entire analytical process, from extraction to detection.[4] This mimicry allows it to effectively compensate for variations in sample preparation, extraction recovery, and matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample matrix.[2][4]
In contrast, non-deuterated internal standards, often structural analogs, have similar but not identical chemical structures to the analyte.[3] While they can account for some variability, their differing physicochemical properties can lead to different chromatographic behavior and susceptibility to matrix effects, potentially compromising the accuracy and precision of the results, especially in complex biological matrices.[3]
Comparative Analysis of Internal Standard Performance
The choice of internal standard significantly impacts the robustness of an analytical method. The following table summarizes key performance characteristics when using a deuterated internal standard versus a non-deuterated structural analog.
| Performance Characteristic | Deuterated Internal Standard | Non-Deuterated (Structural Analog) Internal Standard |
| Co-elution with Analyte | Nearly identical retention time, which is ideal for correcting matrix effects at the moment of elution.[5] | Different retention time, which may not accurately compensate for matrix effects experienced by the analyte.[3] |
| Extraction Recovery | Closely mimics the analyte's recovery due to identical physicochemical properties.[4] | May have significantly different extraction recovery. |
| Matrix Effect Compensation | Experiences the same degree of ion suppression or enhancement as the analyte, leading to accurate correction.[4] | Unlikely to experience the same matrix effects as the analyte, potentially leading to inaccurate results.[2] |
| Accuracy and Precision | Generally provides higher accuracy and precision.[4] | May lead to reduced accuracy and precision.[2] |
| Potential for Isotopic Instability | Deuterium atoms can sometimes exchange back to hydrogen (D-H exchange), especially those on heteroatoms.[6] | Not applicable. |
| Chromatographic Isotope Effect | Can sometimes elute slightly earlier than the non-deuterated analyte, which may lead to differential matrix effects if the separation is significant.[2][4] | Not applicable, as it is a different chemical entity with a distinct retention time. |
Experimental Protocols for Evaluating Method Robustness
To ensure the reliability of an analytical method using a deuterated internal standard, a thorough validation of its robustness is crucial. The following experimental protocols should be considered integral parts of method development and validation.[6]
Protocol 1: Evaluation of Deuterium-Hydrogen Exchange Stability
Objective: To assess the stability of the deuterium label on the internal standard under various conditions encountered during sample preparation and analysis.[6]
Methodology:
-
Prepare solutions of the deuterated internal standard in various relevant matrices and solvents (e.g., plasma, urine, mobile phase, extraction solvent).[6]
-
Incubate these solutions under conditions that mimic the sample preparation and storage process (e.g., different temperatures, pH values, and durations).
-
Analyze the samples by LC-MS and monitor for the appearance of the non-deuterated (protiated) form of the analyte.
-
A significant increase in the protiated species indicates instability of the deuterium label.[6]
Protocol 2: Assessment of Chromatographic Co-elution
Objective: To determine the degree of chromatographic separation between the analyte and the deuterated internal standard.[6]
Methodology:
-
Prepare a solution containing both the analyte and the deuterated internal standard.
-
Inject the solution onto the LC-MS system and acquire data with high resolution.[6]
-
Carefully examine the extracted ion chromatograms for the analyte and the deuterated internal standard.
-
Measure the retention times (tR) for both peaks at their apex.
-
Calculate the retention time difference (ΔtR). A ΔtR of zero indicates perfect co-elution.[6]
Protocol 3: Matrix Effect Evaluation
Objective: To investigate the potential for ion suppression or enhancement from the biological matrix and the ability of the deuterated internal standard to compensate for it.[5]
Methodology:
-
Obtain at least six different sources (lots) of the relevant biological matrix.[5]
-
Prepare three sets of samples:
-
Calculate the Matrix Factor (MF) for both the analyte and the IS: MF = (Peak Response in Set B) / (Peak Response in Set A).[5]
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS).[5]
-
The relative standard deviation (RSD) of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%.[5]
Visualizing the Workflow for Robustness Evaluation
The following diagrams illustrate the logical workflow for evaluating the robustness of an analytical method employing a deuterated internal standard.
References
Safety Operating Guide
Proper Disposal of 2-(Ethoxycarbonyl)(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-(Ethoxycarbonyl)(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic acid, a substance that requires careful handling due to its potential hazards. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 2-(Ethoxycarbonyl)(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic acid and its close analogs, such as 2-Ethoxybenzoic acid and Benzoic acid. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][3]
Hazard Summary for Benzoic Acid Derivatives:
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (lungs) through prolonged or repeated exposure if inhaled.[3][4] |
| Aquatic Hazard (Short-term) | Harmful to aquatic life.[4] |
Step-by-Step Disposal Protocol
The disposal of 2-(Ethoxycarbonyl)(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic acid must be carried out in accordance with national and local regulations.[4] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Identify the waste as 2-(Ethoxycarbonyl)(
ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic acid. -
Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[4]
-
Keep the chemical in its original or a properly labeled, sealed, and non-reactive container.[1][4]
-
-
Container Management:
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the complete chemical name and any available safety data.
-
-
Spill Cleanup:
Important Considerations:
-
Never dispose of 2-(Ethoxycarbonyl)(
ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic acid down the drain or in the regular trash.[1][2] -
Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-(Ethoxycarbonyl)(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic acid.
Caption: Disposal workflow for 2-(Ethoxycarbonyl)(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic acid.
References
Essential Safety and Logistical Information for Handling 2-(Ethoxycarbonyl)(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Ethoxycarbonyl)(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic acid in a laboratory setting. As a deuterated compound, it shares many characteristics with its non-deuterated counterpart, 2-Ethoxycarbonylbenzoic acid, with special considerations for maintaining isotopic purity. The following procedures are based on established safety protocols for benzoic acid derivatives and deuterated compounds.
I. Personal Protective Equipment (PPE)
When handling 2-(Ethoxycarbonyl)(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic acid, wearing the appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Primary Engineering Control: To prevent the inhalation of dust or vapors, all handling of this compound, particularly in powdered form or when heating, should be conducted in a certified chemical fume hood.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids and organic compounds.[1] For prolonged contact or splash risk, consider double-gloving or using heavier-duty gloves.[1] |
| Eye and Face Protection | Safety glasses, goggles, and face shield | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] Chemical safety goggles are necessary when there is a significant risk of splashing. A full-face shield worn over safety goggles is required for operations with a high potential for splashing or aerosol generation.[1][2][3] |
| Body Protection | Lab coat and apron | A flame-resistant lab coat is required to protect against skin contact.[1] For procedures involving larger quantities or a higher risk of splashes, an acid-resistant apron should be worn over the lab coat.[1] |
| Respiratory Protection | Respirator | If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4] For higher-risk scenarios, a full-face particle respirator may be appropriate.[3] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
-
Preparation and Hazard Assessment:
-
Before beginning work, review the known hazards of benzoic acid and its derivatives.[1]
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary PPE and confirm it is in good condition.
-
Have a spill kit readily available.
-
-
Weighing and Aliquoting:
-
Dissolving and Reactions:
-
When dissolving the compound or running reactions, perform these tasks within the fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.
-
-
Storage:
-
Store the compound in a tightly sealed, light-protecting container, such as an amber vial, to prevent degradation from light and moisture.[5][6]
-
For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is generally recommended to maintain chemical and isotopic integrity.[7]
-
Store in a dry, well-ventilated place away from incompatible materials like strong oxidizing agents and strong bases.[4]
-
Due to the hygroscopic nature of many deuterated compounds, storage under a dry, inert atmosphere (e.g., nitrogen or argon) is advisable to prevent isotopic dilution.[7]
-
III. Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Waste Identification and Segregation:
-
Treat 2-(Ethoxycarbonyl)(
ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic acid as hazardous chemical waste.[4] -
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Keep it segregated from incompatible materials.[4]
-
-
Waste Container Management:
-
Use a designated, compatible, and properly sealed container for hazardous waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(Ethoxycarbonyl)(
ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic acid".[4] -
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with the compound, such as gloves, weigh boats, or paper towels, should be placed in the same hazardous waste container.[4]
-
Do not dispose of contaminated materials in the regular trash.
-
-
Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
Wear appropriate PPE before cleaning the spill.
-
For a solid spill, carefully sweep it up and place it in the hazardous waste container. Avoid generating dust.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Do not wash spills into the sewer system.[4]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
IV. Workflow Diagram
Caption: A workflow diagram outlining the key stages for the safe handling and disposal of 2-(Ethoxycarbonyl)(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_4)benzoic acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
